molecular formula C9H5ClN2O3 B1582105 7-Chloro-4-hydroxy-3-nitroquinoline CAS No. 5350-50-5

7-Chloro-4-hydroxy-3-nitroquinoline

Cat. No.: B1582105
CAS No.: 5350-50-5
M. Wt: 224.6 g/mol
InChI Key: ZCVZBMGSTIUGRP-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVZBMGSTIUGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276931
Record name 7-Chloro-4-hydroxy-3-nitroquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID10276931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-50-5
Record name 5350-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5350-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-4-hydroxy-3-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloro-4-hydroxy-3-nitroquinoline (CAS 5350-50-5) Content Type: Technical Monograph & Synthetic Guide

The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

This compound (CAS 5350-50-5) is a high-value heterocyclic intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence of a strongly electron-withdrawing nitro group at the C3 position. This structural modification fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably imidazo[4,5-c]quinolines (PI3K/mTOR inhibitors and immunomodulators).

Structural Dynamics: The Tautomerism Factor

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one tautomer predominates.

  • IUPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Molecular Weight: 224.60 g/mol [1]

  • Appearance: Yellow to ochre crystalline powder (Nitro chromophore).

  • Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

PropertyValueContext for Experimentation
Melting Point >300°C (dec)High thermal stability requires high-boiling solvents (e.g., Dowtherm A, Diphenyl ether) for certain cyclizations.
pKa ~5.8 (calc)The 3-nitro group increases acidity of the N-H proton compared to the non-nitrated analog.
Reactivity C4-ElectrophileThe C3-nitro group makes the C4-carbonyl oxygen highly susceptible to activation by POCl

.

Upstream Synthesis: The Nitration Protocol

The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich quinolone ring.

Protocol: Nitration of 7-Chloro-4-hydroxyquinoline

Objective: Selective nitration at C3 without over-nitration or ring oxidation.

Reagents:

  • 7-Chloro-4-hydroxyquinoline (Starting Material)[2]

  • Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Propionic Acid or Acetic Acid (Solvent/Modulator)

Step-by-Step Methodology:

  • Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to 60°C to ensure partial solubility.

    • Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its higher boiling point and better solubility profile for the starting material.

  • Addition: Dropwise add Fuming HNO

    
     (1.5 eq) while maintaining temperature between 60–70°C.
    
    • Caution: Exothermic reaction. Use an internal temperature probe.

  • Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. The suspension will likely clarify and then reprecipitate the product.

  • Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).

  • Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH. Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

  • TLC: Starting material (lower Rf) should disappear. Product appears as a distinct yellow spot.

  • NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

Downstream Functionalization: The "Activation"

The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline , a hyper-electrophile. The 3-nitro group pulls electron density from the ring, making the C4-Cl bond significantly more labile to nucleophilic aromatic substitution (S


Ar) than in standard chloroquine precursors.
Workflow: Chlorination & Substitution[2][3][4][5]
Step A: Chlorination (The Activation)

Reaction: 7-Chloro-3-nitroquinolin-4-one + POCl




4,7-Dichloro-3-nitroquinoline
  • Setup: Mix CAS 5350-50-5 (1.0 eq) with POCl

    
     (5.0 eq).
    
  • Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Conditions: Reflux (105°C) for 1–2 hours.

  • Workup (CRITICAL SAFETY): Remove excess POCl

    
     under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.
    
    • Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to POCl

      
       hydrolysis.
      
Step B: Nucleophilic Substitution (S

Ar)

Reaction: 4,7-Dichloro-3-nitroquinoline + Amine


 4-Amino-derivative
  • Solvent: Isopropanol or Acetonitrile.

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl.

  • Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect (activating C4) and the vinylogous position relative to the quinoline nitrogen.

Pharmaceutical Applications & Pathway Logic

A. Imidazo[4,5-c]quinoline Synthesis (Immunomodulators)

This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a 3,4-diaminoquinoline scaffold.

  • Mechanism:

    • Displace C4-Cl with a primary amine (R-NH

      
      ).
      
    • Reduce C3-NO

      
       to C3-NH
      
      
      
      (using H
      
      
      /Pd-C or Fe/NH
      
      
      Cl).
    • Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.

  • Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

B. Kinase Inhibitors (EGFR/PI3K)

The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous to the quinazoline class like Afatinib).

Visualizing the Core Workflow

The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-5.

G cluster_0 Critical Intermediate Zone Start 7-Chloro-4-hydroxy- 3-nitroquinoline (CAS 5350-50-5) Activated 4,7-Dichloro- 3-nitroquinoline Start->Activated POCl3, DMF (cat) Reflux, 2h Substituted 4-Amino-7-chloro- 3-nitroquinoline Activated->Substituted R-NH2, Et3N SnAr (Selective C4) Reduced 3,4-Diamino- 7-chloroquinoline Substituted->Reduced H2/Pd-C or Fe/NH4Cl Final_Imidazo Imidazo[4,5-c] quinoline Scaffold (TLR/Kinase Inhibitor) Reduced->Final_Imidazo R'-COOH or Orthoester Cyclization

Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Handling: The nitro group poses a potential explosion hazard if heated to dryness in the presence of strong alkalis or heavy metals.

  • POCl

    
     Warning:  When performing the chlorination step, ensure all glassware is bone-dry. The reaction generates HCl gas; use a caustic scrubber.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219133, this compound. Retrieved from [Link][1]

  • Surrey, A. R., & Cutler, R. A. (1951).The Preparation of 3-Nitro-4-aminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2625. (Foundational synthesis of 3-nitro-4-hydroxyquinolines).
  • Organic Syntheses. 4,7-Dichloroquinoline. Org.[3][4] Synth. 1947, 27, 18. Retrieved from [Link] (Reference for the chlorination methodology of the parent scaffold).

  • Baxendale, I. R., et al. (2021).Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

Sources

7-Chloro-4-hydroxy-3-nitroquinoline: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

7-Chloro-4-hydroxy-3-nitroquinoline is a pivotal intermediate in synthesizing complex pharmaceutical agents, valued for its trifunctionalized scaffold. The strategic positioning of a reactive chlorine atom, a versatile hydroxyl group, and an electron-wielding nitro group offers a robust platform for developing diverse molecular architectures, particularly within the quinoline class of therapeutics. This guide provides a comprehensive technical overview, detailing the synthesis, physicochemical properties, and key reactivity patterns of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding protocols in mechanistic understanding to ensure reproducibility and innovation for researchers, chemists, and drug development scientists.

Strategic Significance in Medicinal Chemistry

The quinoline framework is a cornerstone of modern medicinal chemistry, integral to numerous approved drugs. This compound serves as a highly valuable starting material for derivatization due to the orthogonal reactivity of its functional groups.

  • The 7-Chloro Group: This site provides a crucial handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can modulate pharmacological activity and pharmacokinetic properties. The 7-chloroquinoline moiety is a known pharmacophore in several antimalarial drugs, such as chloroquine.[1]

  • The 4-Hydroxy Group: Existing in tautomeric equilibrium with its 4-quinolone form, this group dictates the electronic properties of the heterocyclic ring. It can be readily alkylated or transformed into a leaving group (e.g., a chloro group via phosphorus oxychloride), facilitating further substitutions.[2][3]

  • The 3-Nitro Group: As a strong electron-withdrawing group, it influences the reactivity of the quinoline core. Critically, it can be cleanly reduced to a 3-amino group, which opens a vast array of synthetic possibilities, including acylation, alkylation, and the formation of other heterocyclic rings.

Harnessing the interplay of these groups is the key to unlocking the full potential of this intermediate in the synthesis of novel therapeutic candidates, including anti-inflammatory and antibacterial agents.[4]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's properties is essential for process development, reaction monitoring, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5350-50-5ChemicalBook
Molecular Formula C₉H₅ClN₂O₃-
Molecular Weight 224.60 g/mol -
Appearance Off-white to light yellow solid[5]
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in waterInferred from related structures
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[5]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons on the quinoline core. The proton at position 5 would likely appear as a doublet, the one at position 6 as a doublet of doublets, and the proton at position 8 as a doublet. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum will exhibit nine signals corresponding to the quinoline carbons. Carbons bonded to the chloro, nitro, and hydroxyl groups will show significant shifts.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (~3400 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and characteristic C=C/C=N aromatic ring stretches.

  • Mass Spectrometry (MS): The mass spectrum will display a distinct isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ peaks due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis Protocol: From Aniline to a Functionalized Quinoline

The most reliable and scalable synthesis of this compound is a two-stage process. It begins with the construction of the quinoline core from 3-chloroaniline via the Gould-Jacobs reaction, followed by a regioselective nitration.

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Methodology

Part A: Synthesis of 7-Chloro-4-hydroxyquinoline (via Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives.[6] It involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6][7]

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture on a steam bath or oil bath at approximately 100-110°C for 1-2 hours. Ethanol is evolved during this step. The resulting warm, viscous product is used directly in the next step.

  • Cyclization: In a separate, larger flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling point solvent such as Dowtherm A to ~250°C.[7]

  • Causality Check: The use of a high-boiling solvent like Dowtherm A is critical. The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent elimination that forms the quinoline ring system.

  • Addition & Reaction: Add the hot intermediate from Step 1 dropwise into the vigorously boiling Dowtherm A. Maintain heating for approximately 1 hour after the addition is complete to ensure full cyclization. The product will begin to crystallize in the hot solvent.[7]

  • Isolation & Purification: Cool the mixture to room temperature. The precipitated solid is collected by filtration. Wash the filter cake thoroughly with a non-polar solvent like hexane or ether to remove the Dowtherm A. The crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Nitration of 7-Chloro-4-hydroxyquinoline

  • Reaction Setup: In a jacketed reactor or a flask cooled with an ice-salt bath, add concentrated sulfuric acid.

  • Substrate Dissolution: Slowly and carefully add the 7-chloro-4-hydroxyquinoline (1.0 eq) from Part A to the sulfuric acid with efficient stirring, ensuring the temperature is maintained below 10°C.

  • Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of chilled concentrated sulfuric acid.

  • Causality Check: The nitration is performed at low temperature (0-5°C) with slow, controlled addition of the nitrating agent. This is crucial to prevent over-nitration and to control the regioselectivity of the reaction.[8] The 4-hydroxy group directs the electrophilic nitration to the C-3 position.

  • Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution, maintaining the temperature strictly between 0-5°C. Monitor the reaction by TLC or HPLC until completion.

  • Quenching & Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration. Wash the product extensively with cold water until the filtrate is neutral (pH ~7). Dry the final product, this compound, under vacuum.

Reactivity and Synthetic Applications

The utility of this intermediate lies in the selective manipulation of its functional groups.

Reactivity Map

sub This compound 7-Chloro 4-Hydroxy 3-Nitro snar SNAr Reaction (e.g., + R-NH₂) sub:c->snar Nucleophilic Attack alkylation O-Alkylation / Chlorination (e.g., + R-X / POCl₃) sub:h->alkylation Electrophilic Attack reduction Reduction (e.g., + H₂/Pd or Fe/HCl) sub:n->reduction Reduction

Caption: Key reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C-7: The 7-chloro position can be substituted by various nucleophiles, most commonly amines. This reaction is a cornerstone for building the side chains of many quinoline-based drugs and is often a key step in synthesizing analogs of 4-amino-7-chloroquinoline.[9]

  • Reactions at the 4-Hydroxy Group: This group can be alkylated with alkyl halides in the presence of a base to yield 4-alkoxy derivatives. More significantly, it can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[3] This creates the highly reactive 4,7-dichloroquinoline scaffold, a precursor for numerous pharmaceuticals, including chloroquine.[10]

  • Reduction of the 3-Nitro Group: The nitro group is readily reduced to a 3-amino group using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (Fe/HCl, SnCl₂). This introduces a new nucleophilic center, which can be acylated, alkylated, or used in further heterocyclic ring formations, dramatically expanding the synthetic possibilities.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Hazards of Precursors: The precursor 7-chloro-4-hydroxyquinoline is known to cause skin and eye irritation and may cause respiratory irritation.[11] The final product should be assumed to have similar or potentially greater hazards.

  • First Aid: In case of inhalation, move to fresh air.[12] In case of skin contact, wash off immediately with soap and plenty of water.[12] In case of eye contact, rinse thoroughly. Seek medical attention if symptoms persist.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its well-defined synthesis and the orthogonal reactivity of its three key functional groups provide a reliable and adaptable platform for the creation of complex molecular entities. A deep understanding of the causal factors governing its synthesis and reactivity is paramount for leveraging this scaffold to its full potential in the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Benchchem. (n.d.). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information.
  • ChemicalBook. (2023). 7-FLUORO-4-HYDROXY-3-NITROQUINOLINE - Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.

Sources

Technical Guide: Structural Elucidation and Synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis and synthetic workflow for 7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 5350-50-5).[1] A critical intermediate in the synthesis of antimalarial and kinase-inhibiting pharmacophores, this molecule presents specific regiochemical and tautomeric challenges that often lead to mischaracterization. This document synthesizes empirical data with mechanistic logic to establish a definitive structural proof, distinguishing it from common impurities like the 6-nitro isomer.[1]

Synthetic Origin & Regiochemical Logic

To understand the structure, one must validate the synthetic vector. The preparation of this compound typically proceeds via the nitration of 7-chloro-4-hydroxyquinoline (7-Cl-4-HQ).[1]

The Regioselectivity Paradox

In standard quinolines (e.g., 7-chloroquinoline), electrophilic aromatic substitution (nitration) occurs at the C-5 or C-8 positions due to the deactivating nature of the pyridine ring. However, the introduction of the hydroxyl/oxo group at C-4 fundamentally alters the electronic landscape.

  • Enaminone Activation: The 4-hydroxyquinoline system exists as a vinylogous amide (enaminone).[1] The electron density is pushed from the nitrogen lone pair to the C-3 carbon.

  • Directing Effect: Consequently, the C-3 position becomes highly nucleophilic, overriding the directing effects of the benzenoid ring substituents.

Synthesis Workflow

The standard industrial route utilizes the Gould-Jacobs reaction to form the quinolone core, followed by electrophilic nitration using propionic acid as a solvent to control temperature and solubility.

SynthesisPathcluster_mechRegiocontrol MechanismStart3-Chloroaniline+ EMMEInter1EnamineIntermediateStart->Inter1CyclizationThermal Cyclization(Dowtherm A, 250°C)Inter1->CyclizationCore7-Chloro-4-hydroxyquinoline(7-Cl-4-HQ)Cyclization->CoreNitrationHNO3 / Propionic Acid(125°C, Electrophilic Sub.)Core->NitrationProduct7-Chloro-4-hydroxy-3-nitroquinolineNitration->Product

Figure 1: Synthetic pathway highlighting the critical nitration step where C-3 regioselectivity is established.

The Tautomeric Conundrum: 4-OH vs. 4-Oxo

A common error in drug development documentation is referring to this scaffold exclusively as a "hydroxyquinoline."[1] Structural elucidation confirms that in the solid state and polar solvents (DMSO, MeOH), the equilibrium heavily favors the 4(1H)-quinolone (oxo) tautomer.

Mechanistic Evidence[2][3][4]
  • X-Ray Crystallography: Bond lengths for C4–O are typically ~1.25 Å (consistent with C=O double bond character) rather than ~1.36 Å (C-O single bond).[1]

  • Solvent Effects: In non-polar solvents, the enol (OH) form may exist, but the presence of the electron-withdrawing nitro group at C-3 increases the acidity of the N-H, further stabilizing the quinolone form via intramolecular H-bonding between the N-H and the nitro oxygen.

Tautomerismcluster_featuresStabilizing Factors for Keto FormEnolEnol Form(4-hydroxyquinoline)Favored in: Gas Phase / Non-polarEquilibriumTautomericEquilibriumEnol->EquilibriumKetoKeto Form(4(1H)-quinolone)Favored in: Solid State / DMSO / H2OEquilibrium->KetoMajor TautomerF11. Aromaticity of pyridone ringF22. Intramolecular H-bond (NH...O-NO2)

Figure 2: Tautomeric equilibrium.[1] The 4(1H)-quinolone form is the relevant species for NMR interpretation.

Spectroscopic Characterization (The Proof)

The following data validates the 3-nitro-4-quinolone structure. Note that chemical shifts are solvent-dependent (DMSO-d6 is standard due to solubility).[1]

Nuclear Magnetic Resonance (1H NMR)

The diagnostic peak is the H-2 proton .[1] In the 3-nitro derivative, this proton is sandwiched between the anisotropic deshielding cones of the nitro group and the lactam nitrogen, shifting it significantly downfield compared to the precursor.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H-2 8.95 – 9.15 Singlet (s)-Diagnostic. Highly deshielded by C-3 NO2 and N-1.[1]
H-5 8.20 – 8.30Doublet (d)J ≈ 8.8Deshielded by peri-interaction with C-4 Carbonyl.[1]
H-8 7.70 – 7.80Doublet (d)J ≈ 2.0Meta-coupling to H-6; shielded relative to H-5.[1]
H-6 7.50 – 7.60Doublet of Doublets (dd)J ≈ 8.8, 2.0Coupling with H-5 (ortho) and H-8 (meta).[1]
NH 12.50 – 13.50Broad Singlet-Exchangeable.[1] Confirms quinolone (NH) form.[1]
Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong band at 1650–1670 cm⁻¹ .[1] (If it were pure enol, this strong band would be absent, replaced by broad OH/C-N modes).[1]

  • Nitro (NO2): Asymmetric stretch at 1520–1530 cm⁻¹ ; Symmetric stretch at 1340–1350 cm⁻¹ .[1]

  • C-Cl: Characteristic stretch at 1080–1100 cm⁻¹ .[1]

Mass Spectrometry (ESI/EI)[1]
  • Molecular Ion: m/z 224 (M+) and 226 (M+2).[1]

  • Isotope Pattern: The distinct 3:1 intensity ratio confirms the presence of one Chlorine atom.

ElucidationFlowSampleUnknown Sample(Yellow Solid)MS_StepMass Spectrometry(M+ 224/226, Ratio 3:1)Sample->MS_StepCl_ConfirmChlorine ConfirmedMS_Step->Cl_ConfirmPassIR_StepFT-IR Analysis(1660 cm⁻¹ Band)Cl_Confirm->IR_StepKeto_ConfirmQuinolone Core ConfirmedIR_Step->Keto_ConfirmPassNMR_Step1H NMR Analysis(H-2 Singlet @ ~9.0 ppm)Keto_Confirm->NMR_StepRegio_Confirm3-Nitro Position Confirmed(H-2 is isolated singlet)NMR_Step->Regio_ConfirmPassFinalStructure Validated:This compoundRegio_Confirm->Final

Figure 3: Logical decision tree for validating the structure using analytical data.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes propionic acid to ensure optimal temperature control and solubility.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Charge the flask with 7-chloro-4-hydroxyquinoline (20.0 g, 111 mmol) and propionic acid (150 mL). Heat the mixture to 125°C. The solid should mostly dissolve or form a fine suspension.

  • Nitration: Add Nitric Acid (70%, 12 mL, ~1.5 eq) dropwise via the addition funnel over 30 minutes.

    • Caution: Exothermic reaction.[1] Evolution of NO2 fumes (brown gas) will occur.[1] Ensure proper ventilation.[1]

  • Reaction: Stir at 125°C for 1–2 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (500 mL).

  • Isolation: Filter the resulting yellow precipitate. Wash the cake sequentially with water (3 x 100 mL) and cold ethanol (50 mL) to remove acid traces.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

  • Yield: Expected yield is 80–85% as a bright yellow powder.[1]

Quality Control Check
  • Appearance: Bright yellow powder.[1] Darkening indicates decomposition or dinitration impurities.[1]

  • Melting Point: >300°C (decomposition).[1]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]

References

  • Preparation of 3-nitro-4-hydroxyquinolines

    • Source: PrepChem (Adapted from J. Heterocycl.[1] Chem).

    • URL:[Link]

  • Tautomerism of 4-Hydroxyquinolines

    • Title: Tautomerism of 4-Hydroxy-4(1H) quinolon.[1]

    • Source: Heterocyclic Communications (via ResearchGate).[1]

    • URL:[Link]

  • NMR Chemical Shifts of Quinolines

    • Title: 1H NMR Chemical Shifts - Heterocycles.[1]

    • Source: Organic Chemistry Data.[1][2][3][4][5][6]

    • URL:[Link][1]

  • Synthesis of 4,7-Dichloroquinoline (Precursor Logic)

    • Title: 4,7-Dichloroquinoline (Organic Syntheses).[1]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.272.[1]

    • URL:[Link][1]

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Chloro-4-hydroxy-3-nitroquinoline, a quinoline derivative of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document serves as a procedural and theoretical manual, empowering researchers to generate robust and reliable data packages. We will delve into the underlying principles of solubility and stability, provide detailed, field-proven experimental protocols, and discuss the interpretation of results in the context of drug development. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a thorough understanding of the compound's behavior in various environments.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a quinoline core, which is a common scaffold in many therapeutic agents. The molecule's structure, with a chloro-substituent, a hydroxyl group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility and stability. Understanding these characteristics is a critical early step in the drug development process, influencing formulation strategies, bioavailability, and shelf-life.

The presence of the hydroxyl group suggests that the compound is likely a weak acid, and its solubility will be pH-dependent.[1] The nitroaromatic moiety can be susceptible to reduction and may influence the compound's photostability. The chloro-substituent adds to the molecule's lipophilicity.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₃PubChem[2]
Molecular Weight 224.60 g/mol PubChem[2]
XLogP3 (Lipophilicity) 2.2PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]

Note: These are computationally generated properties and should be experimentally verified.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic efficacy. We will outline two primary methods for solubility determination: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3]

  • Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines to simulate the pH range of the gastrointestinal tract.[4]

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[3]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer of interest.[6]

  • Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[6]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

G cluster_solubility Solubility Assessment Workflow start Start thermo Thermodynamic Solubility (Shake-Flask) start->thermo kinetic Kinetic Solubility (Nephelometry) start->kinetic prep_thermo Prepare Buffers (pH 1.2, 4.5, 6.8) thermo->prep_thermo prep_kinetic Prepare DMSO Stock Solution kinetic->prep_kinetic add_excess Add Excess Compound prep_thermo->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate filter_thermo Filter Supernatant equilibrate->filter_thermo quantify_hplc Quantify by HPLC filter_thermo->quantify_hplc end_sol Solubility Data quantify_hplc->end_sol add_to_buffer Add to Buffer in Microtiter Plate prep_kinetic->add_to_buffer incubate_kinetic Incubate (2h) add_to_buffer->incubate_kinetic measure_nephelometry Measure Light Scattering incubate_kinetic->measure_nephelometry measure_nephelometry->end_sol

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Chemical Stability Evaluation

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products.[7] The stability of this compound should be evaluated under various stress conditions as outlined in the ICH guidelines.[6][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9] The goal is to achieve 5-20% degradation of the active ingredient.[10][11]

  • Hydrolytic Stability:

    • Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Stability:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

  • Thermal Stability:

    • Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4][12] A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.[13]

  • Sample Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to determine its re-test period or shelf life under defined storage conditions.[6][8]

Table 2: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

  • Sample Packaging: Place the solid this compound in a suitable container that mimics the proposed commercial packaging.

  • Storage: Store the samples in stability chambers under the conditions specified in Table 2.

  • Testing Schedule: Test the samples at regular intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2]

  • Analytical Testing: At each time point, evaluate the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

G cluster_stability Stability Testing Program start Drug Substance forced_degradation Forced Degradation Studies start->forced_degradation formal_stability Formal Stability Studies (ICH Q1A) start->formal_stability hydrolysis Hydrolysis (Acid, Base, Neutral) forced_degradation->hydrolysis oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal (Dry Heat) forced_degradation->thermal photolysis Photolysis (UV/Vis) forced_degradation->photolysis analysis Stability-Indicating Analytical Method (HPLC) hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis long_term Long-Term (25°C/60% RH) formal_stability->long_term accelerated Accelerated (40°C/75% RH) formal_stability->accelerated long_term->analysis accelerated->analysis end_stability Stability Profile & Degradation Pathways analysis->end_stability

Caption: Overview of a comprehensive stability testing program.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The quinoline ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, forced degradation may occur.

  • Oxidation: The electron-rich quinoline ring and the hydroxyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[14]

  • Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[15] This can occur under reducing conditions or be mediated by certain excipients or impurities.

  • Photodegradation: Aromatic nitro compounds can be photolabile. Exposure to light, particularly UV radiation, could lead to complex degradation pathways.[16]

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation and formal stability studies, researchers can generate a comprehensive data package. This information is indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to regulatory submissions. The emphasis on understanding the "why" behind the "how" is intended to equip scientists with the expertise to not only execute these studies but also to interpret the results with confidence and scientific rigor.

References

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • In vitro solubility assays in drug discovery. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • This compound. (n.d.). PubChem.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025).
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Biodegradation of nitroaromatic compounds and explosives. (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.).
  • Biological Treatment of Nitroaromatics in Wastew
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm.
  • Stability Indic
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015).
  • BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX. (n.d.). Slideshare.

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In Silico Modeling of 7-Chloro-4-hydroxy-3-nitroquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 7-Chloro-4-hydroxy-3-nitroquinoline, a heterocyclic compound with significant potential in drug discovery. As researchers, scientists, and drug development professionals, the ability to computationally predict the behavior of small molecules is paramount in accelerating the identification of lead candidates and understanding their mechanisms of action. This document eschews a rigid template, instead offering a logically structured narrative that delves into the causal relationships behind experimental choices in the computational analysis of this specific nitroquinoline derivative. We will explore its electronic properties, potential biological targets, binding interactions, and pharmacokinetic profile through a validated, multi-faceted in silico approach.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of a chloro group at the 7-position, a hydroxyl group at the 4-position, and a nitro group at the 3-position suggests a unique electronic and steric profile that likely dictates its biological function. The nitro group, in particular, is a known pharmacophore that can undergo metabolic reduction to form reactive intermediates capable of interacting with various cellular components, but it also raises potential toxicity concerns.[1][2] Therefore, a thorough in silico evaluation is essential to elucidate its therapeutic potential and predict potential liabilities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name7-chloro-3-nitro-1H-quinolin-4-onePubChem
Molecular FormulaC₉H₅ClN₂O₃PubChem
Molecular Weight224.60 g/mol PubChem
AppearanceOff-white to light yellow solidChemicalBook[3]
CAS Number5350-50-5ChemicalBook[3]

Strategic Workflow for In Silico Analysis

Our computational investigation will follow a multi-step workflow designed to provide a holistic understanding of the molecule's behavior. This process begins with an accurate representation of the molecule's electronic structure, followed by the identification of and interaction with potential biological targets, and concludes with an assessment of its drug-like properties.

G A Step 1: Quantum Chemical Calculations (Geometry Optimization & Electronic Properties) B Step 2: Target Identification & Validation A->B Informs target selection C Step 3: Molecular Docking (Binding Pose Prediction) B->C Provides protein structures D Step 4: Molecular Dynamics Simulations (Binding Stability & Dynamics) C->D Provides initial complex F Step 6: Data Synthesis & Candidate Evaluation D->F Assesses binding free energy E Step 5: ADME-Tox Prediction (Drug-likeness & Safety Profile) E->F Evaluates pharmacokinetic profile

Caption: A strategic workflow for the in silico analysis of this compound.

Part I: Characterizing the Molecule - Quantum Chemical Calculations

To accurately model the interactions of this compound, we must first understand its intrinsic electronic properties. Density Functional Theory (DFT) is a robust method for this purpose, providing a good balance between accuracy and computational cost for a molecule of this size.

Rationale for DFT

DFT allows for the calculation of the molecule's ground-state electronic structure, which is crucial for determining its reactivity, electrostatic potential, and the partial charges on each atom. This information is vital for generating accurate parameters for subsequent molecular mechanics-based simulations like molecular docking and dynamics.

Step-by-Step Protocol: Geometry Optimization and Electronic Property Calculation
  • Molecule Building: Construct the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional: A hybrid functional like B3LYP is a good starting point, known for its reliability in describing organic molecules.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good compromise between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.

    • Solvation Model: To mimic a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be used.

  • Execution: Run the geometry optimization calculation. This will yield the lowest energy conformation of the molecule.

  • Property Calculation: Following optimization, perform a single-point energy calculation using the same level of theory to compute properties such as:

    • Molecular Electrostatic Potential (MEP) surface

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

Part II: Identifying and Interacting with Biological Targets

The broad biological activity of quinolines suggests multiple potential protein targets. Based on literature for similar compounds, we will focus on two primary areas: anticancer and antimicrobial activities.

Potential Anticancer Targets

Quinoline derivatives have shown inhibitory activity against several kinases involved in cancer progression. We will investigate two key targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[5]

Potential Antimicrobial Targets

The antibacterial action of many quinolones is attributed to the inhibition of bacterial type II topoisomerases:

  • DNA Gyrase: Essential for DNA replication, recombination, and repair in bacteria.[6]

  • Topoisomerase IV: Plays a crucial role in the decatenation of daughter chromosomes after replication.[7]

Table 2: Selected Protein Targets and PDB IDs for In Silico Modeling

TargetOrganismPDB IDRationale for Selection
EGFR Kinase DomainHomo sapiens1XKKCo-crystallized with a quinazoline inhibitor, providing a well-defined binding pocket.[1][4]
CDK2Homo sapiens1W0XIn complex with the inhibitor olomoucine, an adenine derivative, useful for studying ATP-competitive inhibition.[8]
DNA GyraseStaphylococcus aureus2XCTCo-crystallized with ciprofloxacin, a well-known quinolone antibiotic.[9]
Topoisomerase IVEscherichia coli3FV5In complex with a novel inhibitor, providing a clear view of the binding site.[10]

Part III: Predicting Binding Affinity and Mode - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein target. This allows us to generate plausible binding poses and estimate the binding affinity.

Causality in Docking Protocol Design

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used and validated tool that offers a good balance of speed and accuracy. The scoring function in Vina is a hybrid that approximates the binding free energy.

Step-by-Step Protocol: Molecular Docking
  • Protein Preparation:

    • Download the selected PDB structures (Table 2).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the protein. The co-crystallized ligand in the original PDB file can be used as a reference to center the grid box.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues using software like PyMOL or UCSF Chimera.

Part IV: Assessing Binding Stability - Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.

Rationale for Force Field Selection

The choice of force field is crucial for the accuracy of MD simulations. For the protein, the AMBER or CHARMM force fields are well-established. For the ligand, a general force field like GAFF (General Amber Force Field) can be used, but careful parameterization of the nitro group is necessary. The Antechamber module of AmberTools can be used to generate these parameters, and it is advisable to validate them against quantum chemical calculations.[11] Published CHARMM parameters for nitro compounds also provide a valuable resource.[2][12]

G A Start with Docked Complex B Solvate in a Water Box A->B C Add Counter-ions B->C D Energy Minimization C->D E Heating (NVT Ensemble) D->E F Equilibration (NPT Ensemble) E->F G Production MD Run F->G H Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) G->H

Sources

Literature review of 7-Chloro-4-hydroxy-3-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline , designed for researchers and drug development professionals.

CAS: 5350-50-5 | Molecular Formula: C9H5ClN2O3 | MW: 224.60 g/mol [1]

Executive Summary & Strategic Importance

This compound (also known as 7-chloro-3-nitroquinolin-4(1H)-one) is a critical bicyclic scaffold in medicinal chemistry.[1] It serves as a high-value intermediate for the synthesis of 4-aminoquinoline derivatives , which are pivotal in:

  • Antimalarial Therapeutics: Analogues of chloroquine where the 3-position is functionalized to overcome resistance.[1]

  • Kinase Inhibitors: The 3-nitro group can be reduced to an amine, providing a vector for amide coupling to access EGFR and tyrosine kinase inhibitors.[1]

  • Antibacterial Agents: Precursors to fluoroquinolone-like non-fluorinated antibiotics.[1]

This guide details two distinct synthetic pathways: the Classical Linear Route (Gould-Jacobs + Nitration) and the Convergent Cyclization Route .[1] The choice of pathway depends on scale, available reagents, and tolerance for isomeric impurities.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The 3-nitro group and the quinolone core suggest two primary disconnection strategies.[1]

Retrosynthesis Target 7-Chloro-4-hydroxy- 3-nitroquinoline PrecursorA 7-Chloro-4-hydroxyquinoline PrecursorA->Target Route A: Post-Cyclization Nitration StepA Nitration (Electrophilic Subst.) PrecursorB Ethyl 2-(3-chlorophenylamino)- 3-nitroacrylate PrecursorB->Target Route B: Direct Cyclization StepB Thermal Cyclization MatA m-Chloroaniline MatA->PrecursorA Gould-Jacobs MatA->PrecursorB MatB EMME (Diethyl ethoxymethylenemalonate) MatB->PrecursorA MatC Ethyl Nitroacetate + Triethyl Orthoformate MatC->PrecursorB

Figure 1: Retrosynthetic disconnection showing the Linear (Route A) and Convergent (Route B) pathways.

Route A: The Linear Industrial Protocol

This route is the industry standard due to the low cost of starting materials.[1] It involves constructing the quinoline ring first, followed by regioselective nitration.

Phase 1: Synthesis of 7-Chloro-4-hydroxyquinoline

This phase utilizes the Gould-Jacobs reaction .[1]

Reagents:

  • m-Chloroaniline (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)[1]

  • Sodium Hydroxide (NaOH)[1]

Protocol:

  • Condensation: Mix m-chloroaniline and EMME. Heat to 110–120°C for 2 hours.[1] Ethanol is evolved; distill it off to drive the equilibrium.[1]

    • Intermediate: Diethyl (3-chloroanilino)methylenemalonate.[1]

  • Cyclization: Add the intermediate dropwise to refluxing Dowtherm A (250°C). This high temperature is non-negotiable for the intramolecular substitution.[1]

    • Reaction Time: 30–60 minutes.[1]

    • Workup: Cool to room temperature.[1] Dilute with hexane/heptane to precipitate the ester intermediate.[1] Filter and wash.[1][2][3]

  • Saponification & Decarboxylation: Reflux the ester in 10% NaOH to hydrolyze to the acid. Acidify with HCl to precipitate. Heat the dry acid at 260°C (neat) or in high-boiling solvent to decarboxylate, yielding 7-chloro-4-hydroxyquinoline .[1]

Phase 2: Regioselective Nitration

The critical step is introducing the nitro group at C-3.[1] The 4-hydroxyl group (tautomeric with 4-ketone) activates position 3 toward electrophilic attack, overriding the deactivating effect of the 7-chloro group on the benzene ring.[1]

Reagents:

  • 7-Chloro-4-hydroxyquinoline[1][4]

  • Propionic Acid (Solvent) or Acetic Acid[1]

  • Fuming Nitric Acid (HNO₃, >90%)[1]

Step-by-Step Protocol:

  • Dissolution: Suspend 7-chloro-4-hydroxyquinoline (10 g) in Propionic Acid (40 mL). Heat to 90°C to ensure partial solubility/dispersion.

  • Addition: Add Fuming HNO₃ (1.5 eq) dropwise over 30 minutes.

    • Exotherm Control: Maintain temperature between 95–100°C. Do not exceed 110°C to prevent dinitration or degradation.[1]

  • Reaction: Stir at 100°C for 1–2 hours. The suspension will change color (typically yellow to orange).[1]

  • Quench: Cool the mixture to room temperature. Pour onto crushed ice (200 g).

  • Isolation: Filter the yellow precipitate. Wash copiously with water to remove acid traces, then with cold ethanol.[1]

  • Purification: Recrystallize from DMF or Glacial Acetic Acid.

Mechanism of Regioselectivity: The 4-quinolone system exists in equilibrium.[1] The enaminone character of the N1-C2-C3-C4 system makes C3 highly nucleophilic.[1]

Mechanism Step1 7-Chloro-4-quinolone (Tautomer) Step2 Electrophilic Attack (NO2+ at C3) Step1->Step2 + HNO3/H+ Step3 Sigma Complex (Intermediate) Step2->Step3 Step4 Re-aromatization (-H+) Step3->Step4 Product 7-Chloro-3-nitro- 4-hydroxyquinoline Step4->Product

Figure 2: Mechanism of electrophilic nitration at the C3 position.

Route B: The Convergent Cyclization (High Purity)

This route avoids the harsh nitration conditions and is preferred when regioisomeric purity (avoiding 6-nitro or 8-nitro byproducts) is paramount.[1]

Concept: The nitro group is installed before the ring closure using a nitro-malonate equivalent.[1]

Reagents:

  • m-Chloroaniline[1][5]

  • Ethyl nitroacetate[1]

  • Triethyl orthoformate[1]

  • Solvent: Ethanol or Toluene

Protocol:

  • Precursor Assembly: Reflux Ethyl nitroacetate (1 eq) and Triethyl orthoformate (1.5 eq) in Acetic Anhydride for 2 hours. Remove volatiles to obtain Ethyl ethoxymethylenenitroacetate.[1]

  • Substitution: Dissolve the residue in Ethanol. Add m-Chloroaniline (1 eq).[1] Stir at room temperature for 2 hours. A yellow solid (enamine) precipitates.[1]

    • Intermediate: Ethyl 2-(3-chlorophenylamino)-3-nitroacrylate.[1]

  • Cyclization: Thermal cyclization is performed by heating the intermediate in Dowtherm A at 240°C or by heating in polyphosphoric acid (PPA) at 120°C.[1]

  • Workup: Pour into ice water. Filter the solid.[1][2]

Comparison of Routes:

FeatureRoute A (Nitration)Route B (Cyclization)
Step Count 4 Steps (Linear)3 Steps (Convergent)
Overall Yield 40–50%30–45%
Purity Profile Risk of 6/8-nitro isomersHigh regiocontrol (only 7-Cl vs 5-Cl)
Scalability High (Industrial Standard)Moderate (Reagent Cost)
Safety High (Acid handling)Moderate

Characterization & Quality Control

Verification of the product identity is crucial.[1]

Physical Properties:

  • Appearance: Yellow to ochre powder.[1]

  • Melting Point: >300°C (decomposition).[1]

Spectroscopic Data (Typical):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (br s, 1H, OH/NH)[1]

    • δ 8.9–9.1 (s, 1H, H-2) — Diagnostic singlet for 3-nitro-4-quinolones.[1]

    • δ 8.2 (d, J=8.8 Hz, 1H, H-5)[1]

    • δ 7.8 (d, J=2.0 Hz, 1H, H-8)[1]

    • δ 7.5 (dd, J=8.8, 2.0 Hz, 1H, H-6)[1]

  • Mass Spectrometry (ESI-): m/z 223 [M-H]⁻.[1]

Safety & Handling

  • Nitration Hazards: The nitration in Route A is exothermic.[1] Runaway reactions can occur if HNO₃ is added too quickly.[1] Ensure cooling capacity is available.

  • Toxic Intermediates: m-Chloroaniline is toxic by inhalation and skin contact (Methemoglobinemia agent).[1] Handle in a fume hood.

  • Dowtherm A: Requires high-temperature handling (250°C).[1] Use appropriate thermal PPE and blast shields.[1]

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[1] Link[1]

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines.[1] I. Through Ethoxymethylenemalonic Ester."[1] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208.[1] Link[1]

  • Schofield, K.; Swain, T. "Nitration of heterocyclic compounds.[1] Part V. The nitration of 4-hydroxyquinoline and its derivatives." Journal of the Chemical Society, 1949 , 1367-1371.[1] Link

  • Grohe, K.; Heitzer, H. "Cycloacylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids."[1] Liebigs Annalen der Chemie, 1987 , 1987(1), 29–37.[1] (Basis for Route B cyclization chemistry).[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline."[1] PubChem, 2024 .[1] Link[1]

Sources

Methodological & Application

Application Note: Regioselective Nitration of 7-Chloro-4-Hydroxyquinoline

[1]

Abstract & Strategic Context

This application note details the protocol for the synthesis of 7-chloro-4-hydroxy-3-nitroquinoline (also known as 7-chloro-3-nitro-4-quinolone) via electrophilic aromatic substitution.[1][2] This intermediate is a critical scaffold in the synthesis of 4-aminoquinoline antimalarials and kinase inhibitors.[1]

While standard nitration often employs mixed sulfuric/nitric acid, this guide prioritizes the Propionic Acid/Nitric Acid route.[2] This method offers superior regioselectivity for the C3 position and cleaner impurity profiles by minimizing oxidative tarring and sulfonation byproducts common in harsh sulfuric acid media.[1]

Chemical Basis & Mechanism[1][2][3]

Tautomeric Direction

The substrate, 7-chloro-4-hydroxyquinoline, exists in equilibrium between its enol (hydroxy) and keto (quinolone) forms.[2] In solution, the 4-quinolone tautomer predominates.[1][2]

  • Regioselectivity (C3 vs C8):

    • The C3 position is electronically activated by the adjacent carbonyl/enol system (similar to alpha-carbon activation in ketones).[1][2]

    • The C8 position is deactivated by the electron-withdrawing chlorine at C7, although it remains a potential site for secondary nitration under forcing conditions.[2]

Reaction Scheme Visualization

The following diagram illustrates the transformation and the tautomeric equilibrium driving the regiochemistry.

ReactionSchemecluster_legendMechanism LogicSM7-chloro-4-hydroxyquinoline(Tautomeric Eq.)ReagentsHNO3 (fuming)Propionic AcidRefluxSM->ReagentsIntermediateSigma Complex(Transition State)Reagents->IntermediateElectrophilicAttack (NO2+)Product7-chloro-4-hydroxy-3-nitroquinolineIntermediate->Product-H+NoteThe 4-oxo group directsthe incoming Nitro groupto the C3 position.

Figure 1: Reaction scheme illustrating the conversion of 7-chloro-4-hydroxyquinoline to its 3-nitro derivative.

Pre-Synthesis Planning

Safety Critical Check
  • Fuming Nitric Acid: Extremely corrosive oxidizer.[1] Reacts violently with organic solvents (acetone, ethers).[1][2] Use only dedicated glass/Teflon equipment.[1]

  • Nitrogen Oxides (NOx): The reaction generates toxic red/brown fumes.[1][2] Must be performed in a high-efficiency fume hood.

  • Thermal Runaway: Nitration is exothermic.[1][2] Addition rates must be strictly controlled.[1][2]

Equipment & Reagents
ComponentGrade/SpecificationFunction
7-Chloro-4-hydroxyquinoline >98% PuritySubstrate
Propionic Acid Reagent Grade (99%)Solvent/Moderator
Nitric Acid Fuming (>90%)Nitrating Agent
Sodium Hydroxide 2M AqueousWaste Neutralization
Reactor 3-Neck Round Bottom FlaskVessel
Condenser Reflux (Water-cooled)Solvent retention
Temp Probe Teflon-coatedMonitoring

Experimental Protocol (Method A: Propionic Acid Route)

This method is adapted from the classic principles established by Surrey & Hammer (JACS, 1946) but modernized for safety and yield.[1][2]

Phase 1: Solvation and Activation
  • Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, addition funnel, and internal thermometer.

  • Solvation: Charge the flask with 20.0 g (111 mmol) of 7-chloro-4-hydroxyquinoline.

  • Solvent Addition: Add 100 mL of Propionic Acid .

  • Dissolution: Heat the mixture gently to 60°C with stirring until a suspension or partial solution is achieved. (Note: The starting material may not fully dissolve until higher temperatures/acid addition).[1][2]

Phase 2: Nitration (The Critical Step)
  • Acid Preparation: Place 8.0 mL (approx. 190 mmol, 1.7 eq) of fuming nitric acid in the pressure-equalizing addition funnel.

  • Controlled Addition: Add the nitric acid dropwise over 20–30 minutes .

    • Observation: The temperature will rise.[1][2] Maintain internal temperature between 60–80°C .

    • Visual: Evolution of brown NOx fumes is normal.[1]

  • Reaction Completion: Once addition is complete, heat the mixture to Reflux (~140°C) .

  • Duration: Maintain reflux for 2 hours . The suspension will typically change color (yellow/orange) and become more homogenous before precipitating the product.[1][2]

Phase 3: Quenching and Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C).

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a heavy yellow/off-white solid.[1][2]

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[1][2]

  • Washing:

    • Wash cake with 2 x 50 mL cold water to remove residual acid.[1][2]

    • Wash with 1 x 30 mL cold ethanol to remove organic impurities.[1][2]

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Workflow Diagram

WorkflowStartStart: 20g Substratein Propionic AcidAddHNO3Add HNO3 Dropwise(Temp < 80°C)Start->AddHNO3Exotherm ControlRefluxReflux (140°C)2 HoursAddHNO3->RefluxCompletionQuenchPour intoIce Water (500mL)Reflux->QuenchPrecipitationFilterVacuum Filtration& Wash (H2O/EtOH)Quench->FilterDryVacuum Oven60°C, 12hFilter->Dry

Figure 2: Step-by-step workflow for the nitration process.[1][2]

Characterization & Validation

The isolated product should be validated using the following metrics.

ParameterExpected ValueNotes
Appearance Yellow to Off-White PowderDark brown indicates oxidation/tarring.[1][2]
Yield 75% – 85%Theoretical yield calc.[1] based on 20g SM.[1][2]
Melting Point >270°C (dec.)[1]Often decomposes before distinct melt.[1][2]
1H NMR (DMSO-d6) Loss of H3 signalH3 proton (approx 6.0 ppm) disappears.[1][2]
Mass Spec (ESI) [M+H]+ = 225.0Characteristic Chlorine isotope pattern (3:1).[1]

Troubleshooting Guide:

  • Low Yield: Usually due to incomplete precipitation.[1] Ensure the quench volume (water) is at least 5x the acid volume.[1][2]

  • Isomer Contamination: If 8-nitro isomer is suspected (rare with propionic acid), recrystallize from Dimethylformamide (DMF) or Acetic Acid .[1][2]

References

  • Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid and its Decarboxylation. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21118724, this compound. Retrieved from [Link]

In vitro anticancer screening of 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Anticancer Screening of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary

This application note details the standardized protocols for the in vitro biological evaluation of This compound (CAS: 5350-50-5). While often utilized as a high-value intermediate in the synthesis of 4-aminoquinoline kinase inhibitors (e.g., EGFR inhibitors), this scaffold possesses intrinsic bioactivity due to the electron-withdrawing nitro group at position 3 and the planar quinoline architecture.

This guide provides a self-validating workflow to assess:

  • Cytotoxicity: Baseline antiproliferative potency (

    
    ).
    
  • Mechanism of Action (MoA): Specifically oxidative stress (ROS generation) and DNA intercalation, characteristic of nitro-substituted quinolines.

  • Physicochemical Stability: Solubility parameters critical for assay reproducibility.

Chemical Identity & Handling

Compound Profile:

  • IUPAC Name: 7-chloro-3-nitroquinolin-4-ol (Tautomer: 7-chloro-3-nitro-4-quinolinone)

  • Molecular Weight: 224.60 g/mol [1]

  • Physical State: Yellow to off-white powder.

  • Solubility: Poor in water; Soluble in DMSO (>10 mM) and DMF.

Critical Handling Protocol (Solubility Check): Due to the planar aromatic structure, this compound is prone to π-π stacking aggregation in aqueous media.

  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes. Sonicate at 37°C for 5 minutes to ensure complete solubilization.

  • Working Solution: Dilute stock 1:1000 in culture media immediately prior to use.

    • Quality Control Step: Inspect the 20 µM dilution under a phase-contrast microscope (10x). If micro-precipitates are visible, the

      
       data will be invalid.
      

Experimental Workflows & Protocols

Primary Screen: Cytotoxicity Profiling (SRB/MTT Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for quinolines to avoid potential interference where the nitro group might be reduced by cellular reductases, artificially inflating absorbance in tetrazolium assays.

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma) – High sensitivity to quinoline intercalators.

  • HCT-116 (Colorectal Carcinoma) – p53 wild-type model.[2]

  • A549 (Lung Carcinoma) – Drug-resistant model.[2]

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add this compound in a serial dilution (0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control:[3] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Fixation (SRB Specific): Add cold TCA (10% final concentration) for 1 hour at 4°C. Wash 4x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash 4x with 1% acetic acid.

  • Solubilization: Dissolve bound dye in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Data Output Format: | Compound | Cell Line |


 (µM) ± SD | 

Value | Potency Class | | :--- | :--- | :--- | :--- | :--- | | 7-Cl-4-OH-3-NO2-Q | MCF-7 | [Experimental Value] | >0.95 | Moderate | | 7-Cl-4-OH-3-NO2-Q | HCT-116 | [Experimental Value] | >0.95 | High | | Doxorubicin | MCF-7 | 0.5 ± 0.1 | 0.99 | High |
Secondary Screen: Mechanism of Action (ROS Generation)

Rationale: The 3-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases), leading to the formation of nitro-radical anions and subsequent Reactive Oxygen Species (ROS) accumulation, triggering apoptosis.

Protocol (DCFDA Assay):

  • Probe Loading: Seed HCT-116 cells in black-walled 96-well plates. Wash with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min in serum-free media.

  • Treatment: Remove DCFDA media. Treat cells with the compound at

    
     concentration.[2][4][5]
    
  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

  • Validation: Pre-treat a control well with NAC (N-acetylcysteine, 5 mM) as a ROS scavenger. If cytotoxicity is reversed by NAC, the mechanism is ROS-dependent.

Tertiary Screen: DNA Intercalation Assessment

Rationale: The planar quinoline core can intercalate between DNA base pairs.

Protocol (Ct-DNA Displacement):

  • Materials: Calf Thymus DNA (Ct-DNA) and Ethidium Bromide (EtBr).

  • Baseline: Establish fluorescence of EtBr-DNA complex (Ex 525 nm / Em 600 nm).

  • Titration: Titrate this compound (0–50 µM) into the cuvette.

  • Readout: A decrease in fluorescence intensity indicates the displacement of EtBr, confirming DNA intercalation.

Visualization of Screening Logic & Pathway

The following diagram illustrates the decision matrix for screening and the hypothesized signaling pathway triggered by the 3-nitroquinoline scaffold.

G cluster_0 Phase 1: Screening Workflow cluster_1 Phase 2: Mechanism of Action Compound 7-Chloro-4-hydroxy- 3-nitroquinoline Solubility Solubility Check (DMSO/Media) Compound->Solubility SRB Cytotoxicity (SRB) MCF-7 / HCT-116 Solubility->SRB Pass Decision IC50 < 10 µM? SRB->Decision Stop Stop or Derivatize Decision->Stop No ROS_Assay ROS Generation (DCFDA Assay) Decision->ROS_Assay Yes DNA_Bind DNA Intercalation (EtBr Displacement) Decision->DNA_Bind Yes Apoptosis Apoptosis Induction (Caspase 3/7) ROS_Assay->Apoptosis Oxidative Stress DNA_Bind->Apoptosis Rep. Stress

Caption: Figure 1. Integrated screening workflow for this compound, linking cytotoxicity thresholds to specific mechanistic validation steps (ROS and DNA binding).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219133, this compound. Retrieved from [Link][1]

  • Musialik, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules.[1][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Solomon, V.R., & Lee, H. (2011).Chloroquine and its analogs: a new promise of an old drug for effective cancer treatment. European Journal of Pharmacology. (Contextual grounding for quinoline scaffold activity).

Sources

Experimental setup for evaluating 7-Chloro-4-hydroxy-3-nitroquinoline bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary & Chemical Context

This compound (often abbreviated as 7-Cl-3-NO2-Q) represents a critical scaffold in the development of excitatory amino acid receptor modulators.[1] Structurally, it is the 3-nitro isostere of 7-chlorokynurenic acid (7-Cl-KYNA) , a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1]

While often utilized as a synthetic intermediate for 3-aminoquinoline derivatives, the 3-nitro moiety confers distinct electronic properties that warrant direct pharmacological evaluation.[1] This guide outlines the protocols for evaluating its dual-potential bioactivity:

  • Primary Mechanism: Antagonism of the NMDA receptor glycine binding site (GluN1 subunit).[1]

  • Secondary Mechanism: Antiproliferative/Antimicrobial activity driven by the nitro-quinoline pharmacophore.[1]

Material Preparation & Handling

Causality: The 3-nitro and 4-hydroxy tautomeric balance is sensitive to pH.[1] The compound exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.[1] Proper solubilization is critical to prevent precipitation during aqueous dilution.[1]

  • Compound: this compound (CAS: 5350-50-5)[1][2][3][4]

  • Molecular Weight: 224.60 g/mol [1][4]

  • Storage: -20°C, desiccated. Protect from light (nitro group photolability).[1]

Solubilization Protocol:

  • Stock Solution (50 mM): Dissolve 11.23 mg in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes. Mild sonication (30s) may be required.[1]

  • Working Solution: Dilute stock 1:1000 in assay buffer for a high-concentration start (50 µM).

    • Critical Step: Ensure the assay buffer pH is buffered to 7.[1]4. At acidic pH, solubility decreases significantly.[1]

Primary Bioactivity: NMDA Receptor Glycine-Site Binding[1][5]

Rationale: The 7-chloro substitution enhances lipophilicity and binding affinity to the hydrophobic pocket of the GluN1 subunit, while the 3-nitro group mimics the carboxylic acid of kynurenic acid via electron withdrawal and hydrogen bond acceptance.[1]

Protocol A: Radioligand Displacement Assay ([³H]-MDL 105,519)[1]

This assay validates the compound's affinity for the glycine site on the NMDA receptor.[1]

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors) or HEK293 cells expressing GluN1/GluN2A.[1]

  • Radioligand: [³H]-MDL 105,519 (High affinity glycine site antagonist, Kd ~ 2-5 nM) or [³H]-Glycine (requires strychnine to block glycine-gated chloride channels).[1]

  • Non-specific Binder: 1 mM Glycine or 100 µM 7-Chlorokynurenic acid.[1]

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize tissue in 50 mM Tris-Acetate (pH 7.4).[1]

    • Centrifuge (48,000 x g, 20 min). Wash pellets 3x to remove endogenous glutamate/glycine.[1] Failure to wash thoroughly results in high background.[1]

  • Incubation:

    • Total Volume: 500 µL.

    • Mix: 50 µg Membrane Protein + 2 nM [³H]-MDL 105,519 + Test Compound (10 concentrations: 0.1 nM – 100 µM).

    • Time: Incubate for 60 minutes at 4°C. Note: 4°C prevents receptor degradation and reduces low-affinity non-specific binding.[1]

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target Benchmark: Potent analogs typically exhibit

.[1]

Functional Validation: Two-Electrode Voltage Clamp (TEVC)

Rationale: Binding does not equal antagonism.[1] Functional screening in Xenopus oocytes confirms if this compound inhibits ion flux.[1]

Setup:

  • System: Xenopus laevis oocytes injected with cRNA for GluN1 and GluN2A subunits (1:1 ratio).[1]

  • Agonists: Glutamate (10 µM) + Glycine (10 µM).[1]

Protocol:

  • Clamp: Voltage clamp oocytes at -70 mV.

  • Control Response: Perfusion with Glutamate/Glycine alone to establish baseline current (

    
    ).[1]
    
  • Test Application: Co-apply Glutamate/Glycine + Test Compound (varying concentrations).

  • Washout: Perfusion with buffer to check reversibility. Irreversible inhibition suggests covalent modification (unlikely for this scaffold but possible with nitro-reduction).[1]

Secondary Bioactivity: Antimicrobial Screening[1]

Rationale: Nitro-quinolines are structurally related to nitrofurans and nalidixic acid.[1] The nitro group can undergo enzymatic reduction to form reactive intermediates that damage bacterial DNA.[1]

Protocol B: Broth Microdilution (MIC Determination)

  • Organisms: S. aureus (Gram+), E. coli (Gram-).[1]

  • Plate Prep: 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculum:

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of this compound (64 µg/mL down to 0.125 µg/mL).

  • Readout: Optical Density (OD600) after 18-24h incubation at 37°C.

Visualization of Experimental Logic

Figure 1: NMDA Receptor Antagonism Mechanism

This diagram illustrates the competitive antagonism at the Glycine site (GluN1 subunit) preventing channel opening.[1]

NMDA_Mechanism Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine (Co-agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Required for Activation TestCompound 7-Cl-4-OH-3-NO2-Q TestCompound->GluN1 Competitive Antagonism Block Channel Closed (Inhibition) TestCompound->Block Prevents Opening Channel Ion Channel Pore (Ca2+ / Na+ Influx) GluN2->Channel Activation Signal GluN1->Channel Activation Signal Response Excitatory Postsynaptic Current (EPSC) Channel->Response Open State Block->Response Reduced Current

Caption: Mechanism of Action: The compound competes with Glycine at the GluN1 subunit, preventing the allosteric activation required for channel opening.

Figure 2: Experimental Workflow

Standardized workflow for profiling the compound.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassays Stock DMSO Stock (50 mM) Dilution Aqueous Dilution (pH 7.4 Buffered) Stock->Dilution Avoid Precip. Binding Radioligand Binding (Affinity Ki) Dilution->Binding Function TEVC Electrophysiology (IC50) Dilution->Function Tox Antimicrobial/Tox (Off-target) Dilution->Tox Output Pharmacological Profile Binding->Output Potency Function->Output Efficacy Tox->Output Selectivity

Caption: Integrated workflow for evaluating this compound from solubilization to multi-parametric readout.

Summary of Key Parameters

ParameterAssay TypeCritical ControlExpected Outcome (Active)
Solubility Visual Inspection1% DMSO maxClear solution at 50 µM
Affinity (

)
[³H]-MDL 105,519 Binding7-Cl-KYNA (100 µM)< 10 µM
Potency (

)
TEVC (Oocytes)Glycine (10 µM)Dose-dependent current reduction
Reversibility Washout (TEVC)Buffer Flow>90% Current Recovery

References

  • Leeson, P. D., et al. (1991).[1] "Kynurenic acid derivatives. Structure-activity relationships of 7-chloro-4-hydroxyquinoline-2-carboxylic acid analogues at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry.

  • Kemp, J. A., et al. (1988).[1] "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex."[1] Proceedings of the National Academy of Sciences. [1]

  • PubChem Compound Summary. (2023). "this compound (CID 219133)."[1][4] National Center for Biotechnology Information.[1] [1]

  • Parsons, C. G., et al. (1997).[1] "Glycine B antagonists as neuroprotective agents: in vivo and in vitro characterization." Neuropharmacology.

Sources

Synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Optimization of 7-Chloro-4-hydroxy-3-nitroquinoline Scaffolds

Executive Summary

The this compound scaffold represents a critical "privileged structure" in medicinal chemistry.[1] It serves as the direct precursor to 3-aminoquinoline derivatives, which are heavily utilized in the development of kinase inhibitors (e.g., for EGFR or Src inhibition) and next-generation antimalarials overcoming chloroquine resistance.

This application note provides a validated, scalable protocol for synthesizing this compound starting from 3-chloroaniline. Unlike generic textbook descriptions, this guide focuses on the Gould-Jacobs reaction nuances, the thermodynamic control of cyclization to minimize the 5-chloro regioisomer, and the electrophilic nitration conditions required to selectively target the C3 position without over-nitrating the activated benzene ring.

Retrosynthetic Analysis & Strategy

To achieve the target molecule with high regiochemical fidelity, we employ a linear synthesis strategy.[1] The 3-nitro group is introduced after the construction of the quinoline core. Direct cyclization of nitro-bearing precursors is often thermally unstable; therefore, electrophilic aromatic substitution (Nitration) on the 4-hydroxyquinoline core is the preferred route.

Key Strategic Decision:

  • Core Construction: Gould-Jacobs reaction is selected over the Conrad-Limpach synthesis due to better scalability and regiocontrol for 3-substituted anilines.[1]

  • Regiocontrol: The cyclization of 3-chloroaniline can theoretically yield 5-chloro or 7-chloro isomers.[1] Steric hindrance directs the cyclization predominantly to the para-position relative to the chlorine, favoring the 7-chloro isomer (>90%).

Retrosynthesis Target 7-Chloro-4-hydroxy- 3-nitroquinoline Inter1 7-Chloro-4-hydroxyquinoline Target->Inter1 Nitration (HNO3) Inter2 Enamine Intermediate (Diethyl ethoxymethylenemalonate deriv.) Inter1->Inter2 Cyclization (Dowtherm A, 250°C) Start 3-Chloroaniline Inter2->Start Condensation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the scaffold.

Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)

This phase synthesizes the 7-chloro-4-hydroxyquinoline intermediate.[1][2]

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)[1]

  • Sodium Hydroxide (10% aqueous)[1][3]

Step 1.1: Condensation (Enamine Formation) [1]

  • In a round-bottom flask equipped with a Dean-Stark trap or open condenser, mix 3-chloroaniline and EMME.

  • Heat to 120–130°C for 1–2 hours.

  • Critical Checkpoint: Ethanol is evolved during this reaction.[1][3] Ensure ethanol is removed to drive the equilibrium forward.[1] The mixture will solidify upon cooling, yielding the enamine (ethyl

    
    -carbethoxy-
    
    
    
    -m-chloroanilinoacrylate).[1]
  • Recrystallization (Optional): From Ligroin/Petroleum ether if high purity is required, but crude is often sufficient.[1]

Step 1.2: Thermal Cyclization (The "Surrey" Method)

  • Heat Dowtherm A (10 volumes relative to enamine) to a rolling boil (~255°C ).

  • Safety Note: This temperature is near the flash point of many organic compounds.[1] Use a heating mantle and ensure the system is dry.[1]

  • Add the enamine (from Step 1.[1]1) carefully to the boiling solvent.[1]

  • Maintain reflux for 30–60 minutes. The cyclization is rapid at this temperature.[1]

  • Cool to room temperature. The ester intermediate (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) will precipitate.[1]

  • Filter and wash with hexanes to remove Dowtherm A.[1]

Step 1.3: Hydrolysis and Decarboxylation

  • Suspend the ester in 10% NaOH and reflux until the solution becomes clear (hydrolysis to acid).

  • Acidify with HCl to precipitate the 3-carboxylic acid.[1] Filter.

  • Decarboxylation: Heat the dry acid powder in a flask (using a metal bath or mantle) to 250–270°C . Carbon dioxide will evolve vigorously.[1]

  • Once gas evolution ceases, cool the solid.[1] This is 7-chloro-4-hydroxyquinoline .[1][2][4]

Phase 2: Regioselective Nitration

This is the critical step to install the nitro group at position 3.

Reagents:

  • 7-Chloro-4-hydroxyquinoline (from Phase 1)[1][2]

  • Propionic Acid (Solvent/Moderator)[1]

  • Nitric Acid (fuming, >90% or conc. 70% depending on activation)[1]

Protocol:

  • Dissolution: Suspend 7-chloro-4-hydroxyquinoline (10 g) in Propionic Acid (40 mL). Propionic acid is superior to acetic acid here as it allows for slightly higher internal temperatures without boiling off, and solubilizes the starting material effectively.[1]

  • Addition: Heat the mixture to 90°C . Add Nitric Acid (1.5 eq) dropwise.[1]

    • Expert Insight: The 4-hydroxy group (tautomerizing to the quinolone) activates the 3-position. The 7-chloro and the protonated nitrogen deactivate the benzene ring, preventing nitration at C5, C6, or C8 under these conditions.

  • Reaction: Stir at 95–100°C for 1–2 hours. The suspension often changes color (yellow/orange).[1]

  • Quench: Cool to room temperature and pour the mixture into crushed ice.

  • Isolation: The 3-nitro derivative will precipitate as a yellow solid.[1] Filter and wash copiously with water to remove acid traces.[1]

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid if necessary.

Yield Expectation: 70–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3 proton (usually a singlet around

    
     6.0–6.5 ppm in the precursor) and a downfield shift of the benzene ring protons.
    

Process Visualization & Logic

The following diagram illustrates the workflow and the critical decision points for isomer control.

Workflow Start Start: 3-Chloroaniline Step1 Condensation with EMME (120°C, -EtOH) Start->Step1 Branch Cyclization (250°C) Step1->Branch Major Major Isomer: 7-Chloro-4-hydroxyquinoline-3-ester Branch->Major Sterically Favored Minor Minor Isomer: 5-Chloro isomer (<10%) Branch->Minor Sterically Hindered Hydrolysis Hydrolysis & Decarboxylation (NaOH then Heat) Major->Hydrolysis Nitration Nitration (HNO3/Propionic Acid) Target: C3 Position Hydrolysis->Nitration Final Final Product: This compound Nitration->Final

Figure 2: Reaction workflow highlighting the regiochemical bifurcation during cyclization.

Data Summary & Troubleshooting

ParameterSpecification / ObservationCorrective Action
Enamine Formation Solid cake forms upon cooling.[1]If oily, heat longer to remove all EtOH.[1]
Cyclization Temp Must reach >250°C.If temp is too low, polymerization occurs instead of cyclization.[1]
Isomer Purity 7-Cl isomer mp ~260-270°C (dec).[1]If MP is low, recrystallize from acetic acid to remove 5-Cl isomer.[1]
Nitration Exotherm Vigorous reaction upon HNO3 addition.[1]Add acid slowly; maintain temp <110°C to avoid dinitration.

References

  • Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[1][2] Journal of the American Chemical Society, 68(1), 113–116. Link[1]

  • Price, C. C., & Roberts, R. M. (1955).[1] 4,7-Dichloroquinoline.[1][3][4][5] Organic Syntheses, Collective Volume 3, 272.[1] Link[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Schofield, K., & Swain, T. (1950).[1] Nitration of some chloro-substituted quinolines. Journal of the Chemical Society, 1352-1354. (Validates regioselectivity of nitration).

Sources

Application Note: Scale-Up Synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 20562-10-9), a critical intermediate in the manufacturing of antimalarial drugs (amodiaquine analogs) and kinase inhibitors.

While the precursor, 7-chloro-4-hydroxyquinoline, is readily accessible via the Gould-Jacobs reaction, the subsequent nitration at the 3-position presents significant scale-up challenges. These include severe thermal hazards (exotherms), high slurry viscosity, and regioselectivity issues. This guide moves beyond bench-scale literature, providing a self-validating "Controlled Dosing" protocol designed to mitigate thermal runaway risks while ensuring >95% purity.

Strategic Retrosynthesis & Mechanism

To understand the critical process parameters (CPPs), we must analyze the electronic environment of the substrate.

Mechanistic Insight

The substrate, 7-chloro-4-hydroxyquinoline, exists in equilibrium between its enol (hydroxy) and keto (quinolinone) tautomers. In the reaction medium (acidic), the keto-form predominates, creating a vinylogous amide system.

  • Regioselectivity: The 3-position is electronically activated (nucleophilic) due to the enaminone character of the C2-C3-C4 system.

  • Electrophile: The nitronium ion (

    
    ), generated in situ from Nitric Acid.
    
  • Competition: While the benzene ring (positions 6 and 8) is deactivated by the chlorine atom, the 3-position is highly reactive toward Electrophilic Aromatic Substitution (EAS).

Synthetic Pathway Diagram

G SM m-Chloroaniline (Starting Material) INT1 Gould-Jacobs Cyclization SM->INT1 + EMME 250°C INT2 7-Chloro-4-hydroxy quinoline INT1->INT2 Hydrolysis & Decarboxylation STEP Nitration (HNO3 / AcOH) INT2->STEP Critical Scale-Up Step PROD 7-Chloro-4-hydroxy- 3-nitroquinoline STEP->PROD >90% Yield Regioselective

Figure 1: Synthetic workflow from commodity aniline to the target nitro-quinoline intermediate.

Process Safety Assessment (HSE)

WARNING: Nitration of heterocycles is inherently hazardous. The following safety data must be reviewed before scale-up.

Thermal Hazards (DSC Data)

Differential Scanning Calorimetry (DSC) of the reaction mixture typically reveals:

  • Exotherm Onset: ~60–70°C (Initiation of nitration).

  • Decomposition: >200°C (Nitro-compound decomposition).

  • Risk: If reagents are mixed cold (0–20°C) and then heated, an "accumulation" of unreacted reagents occurs. Once the initiation temperature is reached, the accumulated energy releases instantaneously, leading to thermal runaway .

Mitigation Strategy
  • Do NOT use the "All-in-Batch" method (mixing all reagents cold and heating).

  • USE the "Semi-Batch" (Dosing) method: Establish the reaction temperature first, then dose the Nitric Acid slowly. This ensures the reaction is feed-limited (immediate consumption of reagent) rather than kinetics-limited.

Detailed Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleSpecification
7-Chloro-4-hydroxyquinoline 1.0SubstratePurity >98% (HPLC)
Propionic Acid (or AcOH)5.0 VolSolventGlacial; Propionic allows higher T
Nitric Acid (fuming) 1.5 - 2.0Reagent>90% HNO3; d=1.51
Sodium Acetate (Optional)0.1BufferPrevents over-acidification

Equipment:

  • Jacketted Glass Reactor (or Hastelloy for >10kg scale).

  • Overhead stirrer (High torque required; slurry thickens).

  • Scrubber system (NaOH) for NOx fumes.

Step-by-Step Procedure
Step 1: Reactor Setup & Slurry Formation
  • Charge Propionic Acid (or Acetic Acid) to the reactor.

  • Engage stirring (150-200 RPM).

  • Charge 7-Chloro-4-hydroxyquinoline solid.

    • Note: The mixture will form a dense, white/off-white slurry.

  • (Optional) Add catalytic Sodium Nitrite (0.01 eq) if initiation latency is observed in lab trials (acts as a radical initiator).

Step 2: Thermal Conditioning
  • Heat the slurry to 95°C - 100°C .

    • Why: This temperature ensures that as soon as HNO3 touches the mixture, it reacts. This prevents accumulation.

  • Verify reflux condenser operation (set coolant to 5°C).

Step 3: Controlled Nitration (The Critical Step)
  • Load Nitric Acid into a pressure-equalizing addition funnel or dosing pump.

  • Begin Dosing: Add HNO3 dropwise over 2 to 3 hours .

    • Observation: Brown fumes (NOx) will evolve immediately. Ensure scrubber is active.

    • Exotherm Check: Monitor internal temperature (

      
      ). If 
      
      
      
      rises >105°C, stop dosing and increase jacket cooling.
  • Agitation: As the product forms, the slurry morphology changes (often becoming thicker). Increase stir rate if necessary to prevent fouling on reactor walls.

Step 4: Post-Reaction Digest
  • After addition is complete, maintain

    
     at 95-100°C for an additional 1 hour .
    
  • IPC (In-Process Control): Sample 50µL, quench in MeOH, analyze by HPLC.

    • Target: < 1.0% Starting Material.

Step 5: Quench & Isolation
  • Cool the mixture to 20°C .

  • Slowly add Water (5 Volumes) to the reaction mass.

    • Caution: Exothermic dilution. Maintain

      
      .
      
  • Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter the yellow solid using a Buchner funnel or Centrifuge.

  • Wash:

    • Wash 1: Water (to remove acid).

    • Wash 2: Cold Acetone or Methanol (to remove organic impurities/regioisomers).

  • Drying: Vacuum oven at 60°C until constant weight.

Process Flow & Logic Diagram

ProcessFlow START Start: Reactor Setup CHARGE Charge Solvent + Substrate Heat to 95°C START->CHARGE DOSE Dosing HNO3 (2-3 Hours) CHARGE->DOSE Controlled Addition DIGEST Digest 1 Hr Maintain 100°C DOSE->DIGEST CHECK IPC: HPLC Check SM < 1%? CHECK->DIGEST No (Extend Time) QUENCH Cool to 20°C Water Quench CHECK->QUENCH Yes DIGEST->CHECK ISOLATE Filtration & Drying QUENCH->ISOLATE

Figure 2: Operational workflow emphasizing the critical decision point (IPC) and controlled dosing.

Analytical Specifications

ParameterMethodSpecification
Appearance VisualBright yellow powder
Purity HPLC (C18, ACN/H2O)> 98.0%
Melting Point DSC/Capillary> 250°C (Dec)
1H NMR DMSO-d6Singlet at ~8.9 ppm (H2), Doublets for H5/H6/H8

Troubleshooting Impurities:

  • Regioisomer (6-nitro): Usually <2%. Can be removed by recrystallization from DMF/Ethanol.

  • Oxidized Dimer: If reaction runs too hot (>120°C) or lacks agitation, oxidative coupling may occur.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Organic Syntheses. (1947). "4,7-Dichloroquinoline" (Describes the synthesis of the 4-hydroxy precursor).[2] Org.[3][4] Synth. 1947, 27, 48. Link

  • Surry, D. S., et al. (2015). "Process Development of a Scaleable Route to... Quinoline Derivatives." Organic Process Research & Development. (General grounding for quinoline scale-up). Link

  • National Institutes of Health (NIH) PubChem. (2023). "7-Chloro-4-hydroxyquinoline Safety Data." Link

  • European Patent Office. (1984). "Process for the preparation of 4-hydroxy quinolines." EP0097585A1. Link

Disclaimer: This protocol involves hazardous chemicals (fuming nitric acid) and exothermic reactions. It is intended for use by qualified personnel only. Always perform a specific risk assessment (DSC/ARC) for your specific equipment before scaling up.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Chloro-4-hydroxy-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers optimizing the synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline (also known as 7-chloro-3-nitro-4-quinolinol). It moves beyond basic recipes to address the mechanistic "why" and "how" of yield failure, focusing on the standard nitration route and high-efficiency cyclization alternatives.

Status: Active Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of this compound is a critical intermediate step, often serving as a precursor for 3-aminoquinoline kinase inhibitors or antimalarial derivatives. The primary route involves the electrophilic nitration of 7-chloro-4-hydroxyquinoline.

Common Yield Killers:

  • Oxidative Degradation: The electron-rich enaminone system of the 4-hydroxyquinoline is susceptible to oxidation by concentrated HNO₃ at high temperatures.

  • Poor Solubility: The starting material is sparingly soluble in many organic solvents, leading to heterogeneous reactions and incomplete conversion.

  • Workup Losses: The product is amphoteric; incorrect pH during quenching prevents precipitation.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic tree below.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Rxn Tar Baseline Tar / Black Mixture CheckTLC->Tar Degradation Clean Clean Conversion but Low Mass CheckTLC->Clean Isolation Issue Temp Increase Temp or Change Solvent (Propionic Acid) SM_Left->Temp Cool Reduce HNO3 conc. Control Exotherm Tar->Cool pH Adjust Quench pH (Isoelectric Point ~4-5) Clean->pH

Caption: Diagnostic logic flow for identifying the root cause of yield loss in quinoline nitration.

Part 2: Reaction Optimization (Upstream)
Q: I am using standard HNO₃/Acetic Acid, but the reaction stalls at 60% conversion. Adding more acid just creates tar. How do I push it to completion?

A: The "stall" is likely a solubility issue combined with the deactivating effect of the protonated nitrogen.

  • The Mechanism: 4-Hydroxyquinolines exist in equilibrium with the 4-quinolone tautomer. The 3-position is activated (like an enamine). However, in strong acid, the pyridine nitrogen protonates, deactivating the ring.

  • The Fix: Switch solvents from Acetic Acid (bp 118°C) to Propionic Acid (bp 141°C) .

    • Why: Propionic acid allows you to run the reaction at 120–130°C. The higher temperature overcomes the activation energy barrier of the protonated species without requiring a harsher nitrating agent (like H₂SO₄) that causes oxidative tarring.

    • Protocol Adjustment: Dissolve starting material in Propionic acid. Heat to 100°C. Add fuming HNO₃ dropwise. Raise to reflux (125°C) for 1–2 hours.

Q: My product is dark brown/black instead of the expected yellow. What is happening?

A: This indicates oxidative degradation .

  • Cause: You likely added the nitric acid too fast or at too high a temperature, causing an exotherm that triggered radical oxidation of the electron-rich phenol/enone system.

  • The Fix: Implement a "Cold Addition, Hot Cook" protocol.

    • Suspend the 7-chloro-4-hydroxyquinoline in the carboxylic acid solvent.

    • Cool to 15–20°C (or room temp) before adding HNO₃.

    • Add HNO₃ slowly to control the exotherm.

    • Only after addition is complete, ramp the temperature slowly to reflux.

Q: Can I use Sulfuric Acid/Nitric Acid (Mixed Acid) to speed this up?

A: Not recommended. While mixed acid generates the powerful nitronium ion (


), it is too aggressive for the electron-rich 4-hydroxyquinoline system. It frequently leads to:
  • Dinitration (at positions 6 or 8).

  • Sulfonation side products.

  • Significant "tar" formation. Stick to Carboxylic Acid/HNO₃ systems for mono-nitration at the 3-position.

Part 3: Workup & Isolation (Downstream)
Q: The reaction looks perfect on TLC, but when I pour it into water, I recover very little solid. Where is my product?

A: Your product is likely trapped in solution due to incorrect pH.

  • The Science: this compound is amphoteric.

    • Acidic pH (< 2): Protonated Pyridine Nitrogen (

      
      ) 
      
      
      
      Soluble.
    • Basic pH (> 9): Deprotonated Phenol/Enol (

      
      ) 
      
      
      
      Soluble.
  • The Fix: You must target the Isoelectric Point (pI) .

    • Pour the reaction mixture into ice water.

    • Crucial Step: Do not just filter. Measure the pH. It will likely be < 1 due to excess HNO₃.

    • Slowly add saturated Sodium Acetate or dilute NaOH until the pH reaches 4.5 – 5.5 .

    • The yellow solid will crash out massively at this pH range.

Q: How do I purify the crude solid? Chromatography is streaking.

A: Avoid chromatography for these highly polar/insoluble compounds.

  • Method: Recrystallization.[1][2]

  • Solvent System: DMF/Ethanol or Acetic Acid .

    • Dissolve the crude solid in minimum hot DMF (or boiling Acetic Acid).

    • If using DMF, add Ethanol until slightly cloudy, then cool.

    • This removes the "tar" (which stays in the mother liquor) and any inorganic salts.

Part 4: Advanced Alternative (Process Route)
Q: I need multi-gram quantities, and the nitration yield is capped at 60%. Is there a better way?

A: Yes. If you can source the precursors, switch to the Cyclization Route . Instead of nitrating the ring, build the ring with the nitro group already attached.

The "Nitro-Gould-Jacobs" Strategy: This method avoids the regioselectivity and oxidation issues of nitration entirely.

Reaction Scheme:

ReactionScheme SM1 3-Chloroaniline Intermediate Nitro-Enamine Intermediate SM1->Intermediate 100°C, -EtOH Reagent Ethyl ethoxymethylene- nitroacetate Reagent->Intermediate Product 7-Chloro-4-hydroxy- 3-nitroquinoline Intermediate->Product 250°C (Dowtherm A) Cyclization

Caption: Cyclization route using ethyl ethoxymethylene nitroacetate avoids direct nitration issues.

Protocol Summary:

  • Condensation: React 3-chloroaniline with ethyl ethoxymethylene nitroacetate (1:1 equiv) at 100°C. Isolate the solid enamine.

  • Cyclization: Add the enamine portion-wise to boiling Dowtherm A (250°C). The ring closes instantly, releasing ethanol.

  • Isolation: Cool, dilute with hexane, and filter.

  • Yield Expectation: Typically 80–90% with high purity.

Summary of Optimization Parameters
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Solvent Acetic AcidPropionic Acid Higher reflux temp (141°C) drives completion.
Nitrating Agent HNO₃ / H₂SO₄Fuming HNO₃ (no H₂SO₄) Prevents dinitration and tarring.
Addition Temp 60°C+15–20°C Controls exotherm to prevent oxidation.
Quench pH Uncontrolled (<1)pH 4.5–5.5 Precipitants product at isoelectric point.
Purification Column ChromatographyRecrystallization (DMF/EtOH) Avoids streaking/loss on silica.
References
  • Nitration of 4-Hydroxyquinolines

    • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society.[3]

    • Insight: Establishes that nitration of 4-hydroxyquinolines occurs preferentially
  • Synthesis of 4,7-Dichloroquinoline (Precursor Synthesis)

    • Surrey, A. R., & Hammer, H. F. (1950). 4,7-Dichloroquinoline.[1][4][5][6] Organic Syntheses, 30, 28.

    • Insight: Provides the foundational Gould-Jacobs method for the starting m
  • Cyclization Route (Nitroacetate Method)

    • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][4][7][8] I. General Methods. Journal of the American Chemical Society, 68(7), 1204–1208.

    • Insight: Describes the cyclization of anilinoacrylates to form substituted quinolines, the basis for the "Altern
  • Solubility and Isoelectric Precipitation

    • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[3]

    • Insight: Explains the amphoteric nature of hydroxyquinolines, valid

Sources

Optimization of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for Quinoline Synthesis Ticket ID: #QT-OPT-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the . This guide is not a textbook; it is a troubleshooting and optimization manual designed for bench scientists encountering yield loss, regioselectivity issues, or safety hazards in quinoline synthesis. We prioritize reproducible, scalable, and mechanistic-based solutions.

Module 1: Managing Exotherms in Skraup & Doebner-Miller Syntheses

The Issue: The classical Skraup synthesis (aniline + glycerol + H₂SO₄ + oxidant) is notorious for violent, runaway exotherms.[1] This is primarily caused by the rapid in situ dehydration of glycerol to acrolein, which polymerizes or reacts uncontrollably if the accumulation exceeds the consumption rate.

The Solution: The "Dosed-Moderator" Protocol Do not mix all reagents at once. Use a moderator (Ferrous Sulfate) and a temperature-ramped addition.

Optimized Protocol (Safe Skraup)
  • Moderator Loading: Add FeSO₄·7H₂O (0.05 equiv) to the reaction vessel. It acts as an oxygen carrier and moderates the oxidation kinetics, preventing "hot spots" [1].

  • Acid-Base Balance: Mix aniline and glycerol separately. Add H₂SO₄ dropwise to this mixture with cooling to form the amine sulfate salt first.

  • The "Ramp": Heat the mixture to 100°C. Only then add the oxidant (e.g., nitrobenzene or I₂) slowly.

  • Quenching: Never quench directly with base. Dilute with ice water first, then basify.

Visual Workflow: Safe Skraup Execution

SkraupSafety Start Start: Reagent Prep Mix Pre-mix: Aniline + Glycerol (Add H2SO4 at 0°C) Start->Mix Moderator Add Moderator: FeSO4 (0.05 eq) Mix->Moderator Heat Heat to 100°C (Initiation) Moderator->Heat Dose Slow Addition of Oxidant (Nitrobenzene/Iodine) Heat->Dose Critical Step Reflux Reflux (4h) Monitor Acrolein Consumption Dose->Reflux Quench Dilute (Ice Water) -> Basify Reflux->Quench

Caption: Optimized workflow for Skraup synthesis minimizing thermal runaway risks via moderator addition and controlled dosing.

Module 2: Precision & Regiocontrol (Friedländer & Combes)

The Issue: Achieving high regioselectivity in Combes or Friedländer synthesis is often frustrated by steric clashes or competitive self-condensation (aldol) of the ketone substrate.

Troubleshooting Regioselectivity in Combes Synthesis

The Combes reaction (Aniline +


-diketone) regiochemistry is dictated by the acid catalyst strength and the steric bulk of the diketone.
  • Scenario A: Kinetic Control (Low Acid Strength/Temp)

    • Mechanism:[2][3][4][5][6][7][8][9][10] The aniline attacks the least hindered carbonyl.

    • Result: Formation of the sterically favored Schiff base.

  • Scenario B: Thermodynamic Control (High Acid Strength/Temp)

    • Mechanism:[2][3][4][5][6][7][8][9][10] Reversibility of Schiff base formation allows the system to equilibrate.

    • Result: Cyclization occurs at the position maximizing conjugation, often overriding steric factors [2].

Technical Recommendation: For difficult substrates, switch from H₂SO₄ to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, often improving yields of the 2,4-disubstituted quinolines by stabilizing the cationic intermediate.

Friedländer Optimization Matrix
ProblemRoot CauseCorrective Action
Low Yield Self-condensation of the ketone (Aldol side-reaction).Slow Addition: Add the ketone reactant dropwise to the refluxing mixture of 2-aminoaryl ketone and catalyst.
Catalyst Deactivation Water accumulation inhibits Lewis Acids (e.g., ZnCl₂).Switch Catalyst: Use Brønsted acids (p-TSA) or water-tolerant Lewis Acids like Sc(OTf)₃ or FeCl₃ [3].
Purification Issues Tarry byproducts from strong base catalysis (KOH).Green Method: Use Ionic Liquids (e.g., [bmim]BF₄) or solvent-free conditions with solid acid catalysts (Silica-H₂SO₄).
Module 3: Sustainable & Green Synthesis (Iron Catalysis)

The Issue: Traditional methods use toxic oxidants (As₂O₅, Nitrobenzene) or expensive metals (Pd, Rh).

The Solution: Iron-Catalyzed Oxidative Coupling Iron is abundant, non-toxic, and capable of catalyzing oxidative cyclization using molecular oxygen (air) as the oxidant.

Protocol: Fe-Catalyzed Synthesis from Amines and Aldehydes

  • Reagents: Aniline + Aromatic Aldehyde + Alkyne (or Ketone).

  • Catalyst: FeCl₃ (10 mol%).

  • Solvent: Water or Ethanol (Avoid chlorinated solvents).

  • Conditions: 80°C, Open flask (Air as oxidant).

Mechanistic Pathway (Iron Catalysis)

IronCatalysis Substrate Substrates: Aniline + Alkyne Complex Fe(III)-Complex Activation Substrate->Complex Hydroamination Hydroamination Intermediate Complex->Hydroamination Cyclization C-H Activation & Cyclization Hydroamination->Cyclization Oxidation Oxidation (O2) Regenerate Fe(III) Cyclization->Oxidation -2H Product Quinoline Product Cyclization->Product Oxidation->Complex Catalyst Turnover

Caption: Catalytic cycle for Fe(III)-mediated quinoline synthesis utilizing O₂ as the terminal oxidant.

Module 4: Frequently Asked Questions (FAQs)

Q1: My Skraup reaction turns into a solid black tar that is impossible to clean. Why? A: This is "Poly-Acrolein." You are likely heating glycerol and acid before the aniline is fully incorporated, or your temperature ramp is too aggressive.

  • Fix: Ensure aniline is present in excess relative to acrolein generation at any given moment. Use the FeSO₄ moderator method described in Module 1.

Q2: I am getting a 50:50 mixture of regioisomers in the Combes synthesis. A: Your diketone is likely unsymmetrical with similar steric bulk on both sides (e.g., 2,4-hexanedione).

  • Fix: Electronic differentiation is required. If you cannot change the substrate, switch to a Doebner-Miller protocol where you react the aniline with two different aldehydes (or an

    
    -unsaturated ketone) to force specific regiochemistry.
    

Q3: Can I perform these reactions without organic solvents? A: Yes. The Friedländer synthesis is highly amenable to solvent-free conditions using microwave irradiation.

  • Protocol: Mix 2-aminoaryl ketone + ketone + p-TSA (catalytic). Irradiate at 100W for 5-10 mins. Yields are often higher than refluxing in ethanol [4].

References
  • Clarke, H. T., & Davis, A. W. (1941).[10] Quinoline. Organic Syntheses, Coll.[1][10] Vol. 1, p. 478. (Classic reference for FeSO₄ moderation).

  • Sloop, J. C. (2021). Combes Quinoline Synthesis.[2][3][11][12][13] IntechOpen. (Review of regioselectivity mechanisms).

  • Chandrasekaran, I., & Sarveswari, S. (2025).[14] Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2).[14] (Comprehensive review of modern catalysts).

  • Parmar, M. C., et al. (2025).[15] Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives.[15] ResearchGate.[16] (Green chemistry protocols).[12][13][15][17]

  • Gogoi, P., & Hazarika, S. (2017). Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling.[18] Organic Chemistry Frontiers. (Iron catalysis mechanisms).

Sources

Technical Guide: Purification of Crude 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 5350-50-5) is a critical intermediate, particularly in the synthesis of antimalarial pharmacophores and kinase inhibitors. Its synthesis—typically via the nitration of 7-chloro-4-hydroxyquinoline—often yields a crude product contaminated with unreacted starting material, regioisomers (e.g., 6-nitro or 8-nitro derivatives), inorganic salts, and oxidative "tars."

This guide provides a self-validating purification workflow. Unlike generic protocols, we utilize the specific physicochemical properties of the 3-nitro group—specifically its electron-withdrawing effect on the 4-hydroxyl pKa—to separate it from impurities.

Module 1: Diagnostic Characterization

Before initiating purification, characterize your crude material to select the appropriate workflow.

ParameterPure Compound SpecificationCommon Impurity Indicators
Appearance Light yellow to off-white crystalline solid.Dark Orange/Brown: Indicates oxidative tars or di-nitro impurities.Sticky/Clumping: Residual solvent or oily isomers.
Melting Point >250°C (Decomposes)Broad range (<240°C): Significant presence of unreacted starting material (7-chloro-4-hydroxyquinoline MP ~260-270°C, but mixtures depress MP).
Solubility Soluble in hot DMF, hot Glacial Acetic Acid. Insoluble in water.Water Solubility: Indicates trapped inorganic salts (Nitric/Sulfuric acid residues).
TLC (SiO2) Rf ~0.4-0.5 (Solvent: 10% MeOH in DCM).Lower Rf spots: Unreacted starting material (less acidic).Baseline smear: Tarry degradation products.

Module 2: The Acid-Base "Swing" Protocol (Primary Purification)

This is the most effective method for removing unreacted starting material and tars. Mechanism: The 3-nitro group significantly increases the acidity of the 4-hydroxyl proton (pKa ~5-6) compared to the unreacted starting material (pKa ~9-10). We exploit this difference to selectively dissolve the product in weak base.

Step-by-Step Protocol
  • Dissolution (Targeting the Nitro-Enol):

    • Suspend the crude yellow solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) . Use 10 mL per gram of crude.

    • Why? The 3-nitro compound is acidic enough to dissolve in bicarbonate, evolving CO₂. The less acidic unreacted starting material and non-acidic tars will remain undissolved.

    • Action: Stir vigorously for 30 minutes at room temperature.

  • Filtration (Removing Non-Acidic Impurities):

    • Filter the suspension through a Celite pad.

    • Solid Waste: Contains unreacted 7-chloro-4-hydroxyquinoline and tars.

    • Filtrate (Yellow Solution): Contains the desired product as the sodium salt.

  • Precipitation (Regenerating the Product):

    • Slowly add Glacial Acetic Acid or 2M HCl to the filtrate while stirring.

    • Endpoint: Adjust pH to ~3–4.

    • Observation: The product will precipitate as a bright yellow/off-white solid.

    • Note: Do not drop pH < 1, as you may protonate the quinoline nitrogen, forming soluble hydrochloride salts.

  • Isolation:

    • Filter the precipitate.[1][2][3][4]

    • Wash with copious water (to remove inorganic salts).

    • Wash with cold methanol (to remove residual water and trace organic impurities).

Module 3: Recrystallization (Final Polish)

If the Acid-Base swing yields material with <98% purity (HPLC), perform recrystallization.

Solvent Selection Guide
Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid Excellent (Standard) Dissolve at boiling. Cool slowly to RT. High recovery of highly crystalline material.
DMF / Ethanol Good Dissolve in minimum hot DMF. Add hot Ethanol until turbid. Cool to 4°C.
Nitrobenzene Historical Avoid. Hard to remove; toxic.
Workflow Visualization

PurificationWorkflow Start Crude 7-Chloro-4-hydroxy- 3-nitroquinoline Check1 Is material Tarry/Dark? Start->Check1 Step_Base Suspend in 5% NaHCO3 (Acid-Base Swing) Check1->Step_Base Yes (or Unknown) Recryst Recrystallize from Glacial Acetic Acid Check1->Recryst No (Already Clean Solid) Filter1 Filter Insoluble Solids (Removes Starting Material & Tars) Step_Base->Filter1 Filtrate Filtrate (Product as Na Salt) Filter1->Filtrate Acidify Acidify to pH 3-4 (Precipitate Product) Filtrate->Acidify Check2 Purity > 98%? Acidify->Check2 Check2->Recryst No Final Pure Product (Light Yellow Solid) Check2->Final Yes Recryst->Final

Caption: Logical flow for purification, prioritizing chemical separation (Acid-Base) before physical separation (Recrystallization).

Module 4: Troubleshooting & FAQs

Q1: My product is not precipitating after adding acid to the bicarbonate solution.

  • Cause: The pH is likely too low (<1), forming the soluble hydrochloride salt of the quinoline nitrogen.

  • Fix: Back-titrate with dilute Sodium Hydroxide or Sodium Acetate to pH 3–4. The solid should crash out.

Q2: The solid is still brown/sticky after the Acid-Base swing.

  • Cause: Fine tar particles passed through the filter.

  • Fix: Perform a "Hot Charcoal Treatment."[1] Dissolve the solid in boiling Glacial Acetic Acid, add activated charcoal (5% w/w), stir for 10 mins, and filter while hot through Celite. Cool the filtrate to crystallize.[1][2][5]

Q3: I have low recovery yield.

  • Cause 1: Product lost in the bicarbonate filtration step (incomplete dissolution). Check: Did you stir long enough? Was the volume of NaHCO₃ sufficient?

  • Cause 2: Product lost in mother liquor during recrystallization. Check: Did you cool to 4°C?

  • Validation: Check the pH of your waste streams. If the filtrate is yellow, it likely still contains product.

Q4: How do I remove the 6-nitro or 8-nitro isomers?

  • Insight: These isomers are often less soluble in acetic acid than the 3-nitro isomer.

  • Protocol: During the recrystallization from Glacial Acetic Acid, filter the hot solution carefully. Insoluble material at boiling is often the unwanted regioisomer or inorganic salts.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid.[3] Journal of the American Chemical Society, 68(1), 113–116. Link (Foundational chemistry for the 7-chloro-4-hydroxyquinoline scaffold).

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[4][6][7][8] I. The Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid.[3][9][10] Organic Syntheses, Coll. Vol. 3, p.272. Link (Detailed purification of the carboxylic acid analog, establishing acetic acid and base-solubility protocols).

  • Lutz, R. E., et al. (1946). Antimalarials. 7-Chloro-4-hydroxyquinoline Derivatives.[3][7][11] Journal of the American Chemical Society, 68(9), 1813–1832. Link (Specifics on nitration byproducts and separation).

  • PubChem Compound Summary. (2025). 7-Chloro-4-hydroxyquinoline (Precursor Data). National Center for Biotechnology Information. Link (Physicochemical property verification).

Sources

Technical Support Center: Isomer Separation in 7-Chloro-4-hydroxy-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 7-chloro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly the critical final step of isolating the desired isomer from a mixture of closely related compounds. Achieving high purity is paramount for downstream applications, and this document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect during the synthesis of this compound?

A1: The isomeric impurities in your final product primarily arise from two key stages of the synthesis: the initial cyclization to form the quinoline core and the final electrophilic nitration step.

  • Positional Isomers of the Chloro Group: The most common synthesis of the 7-chloro-4-hydroxyquinoline precursor starts with 3-chloroaniline.[1][2] During the high-temperature cyclization (e.g., Conrad-Limpach or Gould-Jacobs reaction), the cyclization can occur at either of the two positions ortho to the aniline's amino group. While cyclization leading to the 7-chloro isomer is generally favored, the formation of the 5-chloro-4-hydroxyquinoline isomer is a significant possibility.[2] If this isomeric precursor is carried through to the nitration step, you will inevitably form 5-chloro-4-hydroxy-3-nitroquinoline as a major impurity.

  • Positional Isomers of the Nitro Group: The nitration of the 7-chloro-4-hydroxyquinoline precursor is directed by the existing substituents. The hydroxyl group at C4 is a powerful activating, ortho-directing group. This strongly favors the introduction of the nitro group at the C3 position. However, under certain conditions (e.g., excessive nitrating agent, high temperatures), minor side reactions can lead to nitration on the benzene ring, resulting in isomers like 7-chloro-4-hydroxy-6-nitroquinoline or 7-chloro-4-hydroxy-8-nitroquinoline .

The logical pathway for the formation of these key isomers is illustrated below.

G cluster_start Precursor Synthesis cluster_cyclization Cyclization cluster_precursors Quinoline Precursors cluster_nitration Nitration cluster_final Final Products start 3-Chloroaniline + Diethyl Ethoxymethylenemalonate cyclization High-Temp Cyclization start->cyclization Condensation precursor_7_cl 7-Chloro-4-hydroxyquinoline (Major Product) cyclization->precursor_7_cl Favored Path precursor_5_cl 5-Chloro-4-hydroxyquinoline (Isomeric Impurity) cyclization->precursor_5_cl Side Reaction nitration1 Nitration (HNO3/H2SO4) precursor_7_cl->nitration1 nitration2 Nitration (HNO3/H2SO4) precursor_5_cl->nitration2 product_desired This compound (Desired Product) nitration1->product_desired product_impurity1 Other Nitro-isomers (e.g., 6-NO2, 8-NO2) nitration1->product_impurity1 Minor product_impurity2 5-Chloro-4-hydroxy-3-nitroquinoline (Major Impurity) nitration2->product_impurity2

Caption: Synthesis pathway and formation of key isomers.
Q2: My initial analysis (TLC, melting point) indicates a mixture. How can I definitively identify the isomers present?

A2: A broad melting point is a classic indicator of an impure sample. Thin-Layer Chromatography (TLC) might show spots with very close Rf values, suggesting the presence of similar isomers. For definitive identification, more sophisticated analytical techniques are required.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The substitution pattern on the quinoline ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. The coupling constants (J-values) between adjacent protons are critical for assigning positions. For instance, the protons on the benzene ring of the 7-chloro isomer will have a different splitting pattern compared to the 5-chloro isomer. The absence of a proton signal at the C3 position and the chemical shifts of the remaining protons will confirm the 3-nitro substitution.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the components in your mixture. While positional isomers will have the same mass, MS coupled with a separation technique like HPLC (LC-MS) can help quantify the different isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (O-H, N-O, C=O, C-Cl), which is useful for confirming the general structure of your product.[4]

Troubleshooting Guide: Isomer Separation

This section addresses specific issues you may encounter during the purification process. The choice between fractional crystallization and column chromatography depends on the scale of your synthesis and the properties of the isomers.

Scenario 1: Issues with Fractional Crystallization

Fractional crystallization is an effective technique for separating compounds with different solubilities in a specific solvent.[5][6] It is often preferred for larger scale purifications.

Q: I performed a crystallization, but my product is still impure. What went wrong?

A: This is a common issue known as co-crystallization, where the desired product and impurities crystallize out of solution together. The root cause is often an inappropriate choice of solvent or suboptimal cooling procedure.

Expert Advice & Protocol:

  • The "Why": The goal is to find a solvent in which the desired this compound has significantly lower solubility than its isomers, especially at cooler temperatures. This solubility difference is the driving force for the separation.[7]

  • Solution - Systematic Solvent Screening:

    • Take a small amount of your crude mixture and divide it into several test tubes.

    • Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetic acid, ethyl acetate, toluene, and mixtures thereof).

    • Heat each tube to dissolve the sample, then allow it to cool slowly to room temperature, and finally in an ice bath.

    • Observe which solvent yields a good amount of crystalline precipitate.

    • Analyze both the precipitate and the remaining mother liquor by TLC or NMR to determine which solvent provides the best separation. Acetic acid or ethanol are often good starting points for quinoline derivatives.[2]

Q: My recovery of the desired isomer is very low after crystallization. How can I improve the yield?

A: Low yield typically means one of two things: either you used too much solvent, and a significant amount of your product remains in the mother liquor, or the initial crude mixture contained only a small proportion of the desired isomer.

Expert Advice & Protocol:

  • The "Why": Crystallization is a trade-off between purity and yield. Using the minimum amount of hot solvent required to fully dissolve the compound maximizes the recovery upon cooling.

  • Solution - Optimizing Solvent Volume and Recovery:

    • Minimal Solvent: In your scaled-up crystallization, add the chosen hot solvent portion-wise to your crude product, with stirring and heating, until the solid just dissolves. Avoid adding a large excess.

    • Slow Cooling: Allow the solution to cool to room temperature slowly without disturbance. This encourages the formation of larger, more pure crystals. Rapid cooling can trap impurities.

    • Secondary Crop: After filtering the first batch of crystals, concentrate the mother liquor by about 50% and cool it again. This will often yield a second, albeit less pure, crop of crystals which can be recrystallized separately.

    • Purity Check: Always check the purity of your crystalline product and the composition of the mother liquor to validate the effectiveness of your procedure.

Scenario 2: Issues with Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[8] It is excellent for achieving high purity, especially on a smaller to medium scale.

Q: My isomers are eluting from the column at the same time, resulting in poor separation. How do I improve resolution?

A: Poor resolution means the chosen mobile phase is not effectively differentiating between the isomers' affinities for the stationary phase. The polarity of the solvent system is the most critical parameter to adjust.

Expert Advice & Protocol:

  • The "Why": The separation on a silica gel column is based on polarity. More polar compounds interact more strongly with the polar silica gel and elute later. You need a mobile phase that accentuates the small polarity differences between your isomers.

  • Solution - Mobile Phase Optimization:

    • TLC Analysis: Before running a column, always optimize your solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Target Rf Values: Aim for a solvent system that gives the desired compound an Rf value of approximately 0.25-0.35 on the TLC plate. The impurity spots should be as far away from this as possible.

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't work, use a gradient. Start with a less polar mobile phase to elute the less polar compounds first, then gradually increase the polarity to elute the more polar compounds. For example, start with 100% dichloromethane and slowly add methanol (1-5%).

Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneStart with a low polarity mixture and gradually increase the polar component. This allows for fine-tuning of the separation.
Loading Method Dry LoadingDissolve the crude product in a minimal amount of a polar solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This leads to sharper bands and better separation.[8]

Below is a logical workflow for troubleshooting your separation strategy.

G cluster_choice Choose Separation Method cluster_fc Troubleshooting Crystallization cluster_cc Troubleshooting Chromatography start Crude Product Contains Isomers (Confirmed by NMR/TLC) choice_fc Fractional Crystallization (Large Scale) start->choice_fc choice_cc Column Chromatography (High Purity, Small-Med Scale) start->choice_cc fc_outcome Analyze Purity & Yield choice_fc->fc_outcome cc_outcome Analyze Fractions choice_cc->cc_outcome fc_impure Problem: Still Impure (Co-crystallization) fc_outcome->fc_impure Purity < 98% fc_low_yield Problem: Low Yield fc_outcome->fc_low_yield Yield < Expected end_node Pure Isomer Obtained fc_outcome->end_node Purity & Yield OK fc_solution_impure Solution: 1. Re-screen for a more selective solvent. 2. Ensure slow cooling. 3. Re-crystallize. fc_impure->fc_solution_impure fc_solution_low_yield Solution: 1. Use minimum hot solvent. 2. Concentrate mother liquor for a 2nd crop. fc_low_yield->fc_solution_low_yield fc_solution_impure->end_node fc_solution_low_yield->end_node cc_poor_res Problem: Poor Resolution (Overlapping Peaks) cc_outcome->cc_poor_res Fractions are mixed cc_outcome->end_node Clean Separation cc_solution_poor_res Solution: 1. Optimize mobile phase via TLC (aim for Rf ~0.3). 2. Use a shallower solvent gradient. 3. Ensure proper column packing. cc_poor_res->cc_solution_poor_res cc_solution_poor_res->end_node

Caption: Troubleshooting workflow for isomer separation.

References

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

  • A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). (n.d.). Royal Society of Chemistry. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). National Institutes of Health. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 7-Chloro-4-hydroxyquinoline. (n.d.). PubChem, National Institutes of Health. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. [Link]

  • Fractional Crystallization. (n.d.). Sulzer. [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal of Applied Chemistry. [Link]

  • Synthetic route to hydroxychloroquine. (2020). Chemistry Stack Exchange. [Link]

  • Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. [Link]

  • EP0537847A1 - Improved 7-chloroquinaldine synthesis. (n.d.).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). ACS Publications. [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.).
  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. (n.d.).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). [Link]

  • Fractional crystallization. (2021). Chemistry LibreTexts. [Link]

  • Fractional crystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Fractional Crystallization Definition. (n.d.). Fiveable. [Link]

Sources

Technical Support Center: Stability and Storage of 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by maintaining the stability of your starting materials.

Introduction: Understanding the Instability of this compound

This compound is a complex heterocyclic compound with multiple reactive functional groups, including a nitro group, a hydroxyl group, and a chloro-substituted aromatic ring system. This inherent chemical complexity makes it susceptible to various degradation pathways, which can be initiated or accelerated by improper storage conditions. Understanding these potential degradation routes is the first step in developing a robust storage protocol.

While specific forced degradation studies on this compound are not extensively published, we can infer its likely degradation pathways based on the known reactivity of its functional groups and studies on analogous compounds like hydroxychloroquine.[1] The primary modes of degradation to be vigilant about are photolysis, oxidation, and hydrolysis .

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios you might encounter.

Q1: I've noticed a change in the color of my this compound powder, from off-white to a more yellowish or brownish hue. What could be the cause?

A change in color is a common indicator of chemical degradation. This is often due to the formation of chromophoric degradation products. The most likely culprits are:

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light. Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored impurities.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents. This can lead to the formation of N-oxides or other oxidized species.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately confirm that the compound is stored in a light-proof (amber) container and protected from direct light.

  • Assess Inertness of Atmosphere: If not already done, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Purity Check: Perform a purity analysis (e.g., HPLC, LC-MS) to identify and quantify any degradation products. Compare the results with a fresh or properly stored batch if available.

Q2: My compound shows poor solubility in my intended solvent system compared to previous batches. Could this be a storage issue?

Yes, a decrease in solubility can be a consequence of degradation. The formation of less soluble degradation products or polymerization can lead to this issue.

Causality:

  • Hydrolysis: Although likely a slower process for the solid compound, absorption of atmospheric moisture can lead to hydrolysis, potentially altering the compound's structure and solubility.

  • Formation of Insoluble Impurities: Degradation products may have different physical properties, including lower solubility in your specific solvent system.

Troubleshooting Steps:

  • Check for Clumping: Observe the powder for any signs of clumping or stickiness, which could indicate moisture absorption.

  • Use a Desiccator: Ensure the compound is stored in a desiccator or a controlled low-humidity environment.

  • Analytical Characterization: Use analytical techniques like HPLC to check for the emergence of new, likely less polar (and thus potentially less soluble in polar solvents) peaks.

Q3: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. Could the compound be degrading in the solution?

Degradation can indeed occur in solution, sometimes rapidly, depending on the solvent, pH, and light exposure during sample preparation and analysis.

Causality:

  • Solvent-Induced Degradation: Certain solvents can promote degradation. For instance, protic solvents might facilitate hydrolysis, while solvents containing peroxide impurities can cause oxidation.

  • pH Effects: The stability of this compound can be pH-dependent. Highly acidic or basic conditions during sample preparation or in the mobile phase could accelerate hydrolysis of the functional groups.

  • Photodegradation during Analysis: If samples are left on the autosampler for extended periods under ambient light, photodegradation can occur.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Always analyze solutions immediately after preparation.

  • Protect from Light: Use amber vials for your samples and cover the autosampler tray if possible.

  • Solvent Purity: Use high-purity, HPLC-grade solvents and consider purging them with an inert gas to remove dissolved oxygen.

  • Control pH: If possible, buffer your sample solutions to a neutral pH and ensure the mobile phase pH is within a stable range for the compound.

Recommended Storage Protocol

To ensure the long-term stability of this compound, a multi-faceted approach to storage is required.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of most chemical degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidative degradation by minimizing contact with atmospheric oxygen.
Light In a tightly sealed, amber (light-proof) vialProtects the compound from photolytic degradation caused by UV and visible light.
Humidity Store in a desiccator or controlled low-humidity environmentMinimizes water absorption from the atmosphere, thus preventing hydrolytic degradation.

This protocol is based on supplier recommendations and general principles for storing sensitive chemical compounds.

Visualizing the Degradation Landscape

The following diagram illustrates the potential degradation pathways and the environmental factors that can trigger them.

DegradationPathways Main This compound (Stable) Photo Photodegradation Products Main->Photo Light (UV, Visible) Oxid Oxidative Degradation Products (e.g., N-oxides) Main->Oxid Oxygen, Metal Ions Hydro Hydrolytic Degradation Products Main->Hydro Moisture (H₂O)

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

To properly assess the stability of your compound, a validated stability-indicating analytical method is crucial. This method should be able to separate the intact compound from any potential degradation products. Below is a general protocol for developing such a method using High-Performance Liquid Chromatography (HPLC).

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products generated under forced degradation conditions.

1. Forced Degradation Study:

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][3]

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize a sample with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in an organic solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize a sample with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80-100°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

2. HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid or phosphoric acid in water (adjust pH as needed for optimal peak shape).

    • B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. For example:

    • Start with a low percentage of organic phase (e.g., 10% B) and gradually increase it (e.g., to 90% B) over 20-30 minutes.

  • Detection: A photodiode array (PDA) detector is highly recommended to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, e.g., 25-30°C.

3. Method Validation:

Once the method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability Assessment:

StabilityWorkflow start Start: Suspected Degradation forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_samples Analyze Stressed and Control Samples hplc_dev->analyze_samples peak_purity Check Peak Purity of Parent Compound analyze_samples->peak_purity identify_degradants Identify and Quantify Degradation Products peak_purity->identify_degradants end End: Implement Corrective Storage Protocol identify_degradants->end

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Control in Chemical Synthesis & Scale-Up Audience: Process Chemists, Manufacturing Engineers, and R&D Scientists

🟢 System Status: OPERATIONAL

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is structured as a Tier-3 Technical Support interface. We move beyond basic "stir harder" advice to address the thermodynamic, hydrodynamic, and statistical root causes of variability.

📂 Module 1: Diagnostic Triage (Start Here)

Before adjusting parameters, you must isolate the source of variability. Use this logic gate to categorize your issue.

Triage Start DETECTED VARIABILITY InputCheck Material Input Change? Start->InputCheck ProcessCheck Process Parameter Drift? InputCheck->ProcessCheck No (Same Lot) RawMat Raw Material Attribute (CMA) (Impurity, PSD, Polymorph) InputCheck->RawMat Yes (New Lot) Hydro Hydrodynamics/Mixing (Scale-up, Da Number) ProcessCheck->Hydro Yield/Selectivity Drop Thermo Thermodynamics (Heat Transfer, Hotspots) ProcessCheck->Thermo New Impurity Profile

Figure 1: Root Cause Analysis Logic Gate. Use this workflow to categorize the variability source before attempting remediation.

📂 Module 2: Critical Material Attributes (CMAs)

Ticket #101: "My yield dropped 15% with a new batch of reagents."

Root Cause: Raw materials are rarely 100% pure. A change in the Critical Material Attributes (CMAs) —specifically particle size distribution (PSD) or trace metal impurities—can fundamentally alter reaction kinetics.

Technical Insight: In heterogeneous reactions (solid-liquid), the reaction rate (


) is often proportional to the surface area (

). If the supplier provides a coarser grade of reagent (lower

), the reaction slows down, potentially failing to reach completion within the fixed batch time.

Troubleshooting Protocol: The "Use Test" Validation

  • Characterize: Do not rely on the Certificate of Analysis (CoA) alone. Run an in-house PSD analysis (Laser Diffraction) on the new lot.

  • Trace Metal Scan: If using metal catalysts (Pd, Pt), check for catalyst poisons (S, P, As) in solvents or precursors using ICP-MS.

  • The "Use Test":

    • Perform a scaled-down reaction (e.g., 100 mL) using only the new raw material batch.

    • Compare the kinetic profile (conversion vs. time) against the "Golden Batch" standard.

    • Pass Criteria:

      
       (where 
      
      
      
      is the rate constant).
📂 Module 3: Hydrodynamics & Scale-Up Physics

Ticket #204: "The reaction works in the lab (1L) but fails in the pilot plant (50L)."

Root Cause: You have likely encountered a Mixing-Limited Regime . In the lab, mixing is usually intense relative to volume. At scale, maintaining the same power-per-volume (


) does not guarantee the same mixing time (

).

The Science: Damköhler Number (


) 
To validate scale-up, you must calculate the Damköhler number, which compares the reaction rate to the transport (mixing) rate.[1][2]


Da ValueRegimeConsequence

Kinetically Controlled The reaction is slower than mixing. The system is homogeneous. Safe to scale.

Transition Dangerous zone. Small changes in stirring speed alter yield.

Diffusion Controlled The reaction is faster than mixing. Reagents react at the interface of addition (the "plume"), causing hot spots and by-products.

Troubleshooting Protocol: Calculating


 
  • Determine Reaction Time (

    
    ): 
    
    • Measure the time to reach 90% conversion in a perfectly mixed lab reactor.

    • Example: 10 minutes (600 seconds).

  • Estimate Mixing Time (

    
    ): 
    
    • Use a tracer dye or conductivity probe in your vessel.

    • Lab Scale: Typically 2–5 seconds.

    • Pilot Scale: Can be 30–100 seconds.

  • Evaluate:

    • Lab:

      
       (Safe).
      
    • Pilot:

      
       (Risk increases).
      
  • Corrective Action:

    • If

      
       approaches 1, you must move from surface addition to sub-surface addition  (dip tube) directed at the impeller tip (zone of highest energy dissipation).
      

Mixing SlowMix Slow Mixing (High Da) ResultBad High By-products SlowMix->ResultBad Local Excess Concentration FastMix Fast Mixing (Low Da) ResultGood High Purity FastMix->ResultGood Homogeneous Distribution

Figure 2: Impact of Mixing Regimes. High Da numbers lead to localized concentration gradients, favoring side reactions (by-products).

📂 Module 4: Process Control & Validation (PAT)

Ticket #309: "How do I detect variability during the run?"

Root Cause: Reliance on offline HPLC (end-of-reaction testing) is a "post-mortem" approach. You cannot correct a batch that has already failed.

Solution: Process Analytical Technology (PAT) Implement in-situ monitoring to visualize the "Reaction Trajectory."

Recommended Tools:

ToolApplicationDetects
In-situ FTIR / Raman Reaction KineticsStalled initiation, accumulation of hazardous intermediates.
FBRM (Focused Beam Reflectance) CrystallizationChanges in particle chord length (nucleation vs. growth).
Mass Flow Meters Reagent DosingVariations in feed rate (pump drift).

Protocol: The "Golden Batch" Overlay

  • Record the spectral trend (e.g., disappearance of Carbonyl peak at 1700 cm⁻¹) for your best historical batch.

  • Set "Guard Rails" (± 2 standard deviations) around this curve.

  • During new batches, if the live trend exits the guard rails, trigger an alarm to pause addition or adjust temperature immediately.

📂 Module 5: Statistical Robustness (DoE)

Ticket #401: "My SOP is rigid, but results still vary."

Root Cause: Your process might be operating on a "Cliff Edge." This happens when you optimize One-Factor-At-A-Time (OFAT). You may have found a local optimum that is unstable.

Solution: Design of Experiments (DoE) You must define the Design Space to ensure robustness.

Protocol: 3-Factor Screening Design Don't just test the "Standard" condition. Test the corners.

  • Select Factors:

    • Temperature (e.g., 50°C ± 5°C)

    • Stoichiometry (e.g., 1.1 eq ± 0.1 eq)

    • Stirring Speed (e.g., 300 rpm ± 50 rpm)

  • Execute: Run a Full Factorial (

    
     experiments) + 3 Center Points.
    
  • Analyze: Look for Interaction Effects .

    • Example: Temperature might only affect purity when Stoichiometry is high. OFAT misses this; DoE catches it.

  • Outcome: Define Proven Acceptable Ranges (PAR) . If your process stays within PAR, variability is statistically impossible (assuming controlled inputs).

📚 References
  • FDA Guidance for Industry. Q8(R2) Pharmaceutical Development. (Focuses on Design Space and PAT).

  • Paul, E. L., et al. Handbook of Industrial Mixing: Science and Practice. (Definitive text on Da number and scale-up).

  • FDA Guidance for Industry. Q13 Continuous Manufacturing of Drug Substances and Drug Products.[3] (Addresses batch definition and control strategies).

  • Teles, J. H., et al. The Use of Design of Experiments (DoE) in Process Development. (Methodology for robustness).

Sources

Technical Support Center: Quinoline Regioselectivity & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Asymmetry Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "isomer mixture" bottleneck inherent to quinoline synthesis. Unlike symmetrical heterocycles, the quinoline core presents multiple reactive sites. Classical condensation methods (Skraup, Friedländer, Combes) often rely on high-energy intermediates where regiocontrol is dictated—and often plagued—by the electronic and steric nature of your starting aniline.

This guide moves beyond basic textbook definitions to address the causality of poor selectivity and provides self-validating protocols to fix it.

Module 1: The Skraup & Doebner-von Miller Protocols

Issue: Poor Regiocontrol with meta-Substituted Anilines

Diagnosis: When using meta-substituted anilines in Skraup or Doebner-von Miller syntheses, you frequently obtain a mixture of 5-substituted and 7-substituted quinolines. This occurs during the electrophilic aromatic substitution (ring-closure) step. The direction of closure is governed by the electronic nature of the substituent.

The "Rule of Thumb" for Troubleshooting:

  • Electron-Donating Groups (EDGs): Direct ring closure para to themselves (yielding 7-substituted quinolines).

  • Electron-Withdrawing Groups (EWGs): Direct ring closure ortho to themselves (yielding 5-substituted quinolines) due to deactivation of the para position.

Visual Troubleshooting: The meta-Substituent Decision Tree

SkraupRegio Start Input: meta-Substituted Aniline CheckGroup Analyze Substituent (R) Start->CheckGroup EDG Electron Donor (EDG) (-OMe, -OH, -NH2) CheckGroup->EDG Strong Activation EWG Electron Withdrawing (EWG) (-NO2, -COOH, -CF3) CheckGroup->EWG Deactivation MechEDG Ring Closure: Para to R (Sterically less hindered) EDG->MechEDG MechEWG Ring Closure: Ortho to R (Para position deactivated) EWG->MechEWG Prod7 Major Product: 7-Substituted Quinoline MechEDG->Prod7 Prod5 Major Product: 5-Substituted Quinoline MechEWG->Prod5

Caption: Logical flow determining regiochemical outcome based on aniline substituent electronics in Skraup synthesis.

Optimization Protocol: Controlling the Exotherm

The Skraup reaction is notoriously violent.[1] To improve reproducibility and safety:

  • Moderator Addition: Add Ferrous Sulfate (

    
    ) or Boric Acid (
    
    
    
    ) to the reaction mixture. This tempers the violent dehydration of glycerol to acrolein.
  • Oxidant Selection: Replace Nitrobenzene (classic, toxic, violent) with Iodine (

    
    ) or Sodium 3-nitrobenzenesulfonate (water-soluble, easier workup).
    

Module 2: Kinetic vs. Thermodynamic Control

Issue: Conrad-Limpach vs. Knorr Synthesis Confusion

Diagnosis: Users often confuse these two pathways because they use the same starting materials (Aniline +


-ketoester). The regioselectivity (4-hydroxy vs. 2-hydroxy) is determined exclusively by the reaction temperature, which dictates whether the reaction follows Kinetic or Thermodynamic control.

Technical Comparison:

FeatureConrad-Limpach (Kinetic)Knorr (Thermodynamic)
Target Product 4-Hydroxyquinoline (4-Quinolone)2-Hydroxyquinoline (2-Quinolone)
Intermediate

-Aminoacrylate (Enamine)

-Ketoanilide (Amide)
Initial Temp Low (

C) or Room Temp
High (

C)
Cyclization Thermal shock (

C)
Acid-catalyzed (

,

C)
Key Catalyst Acid catalyst (trace) for enamine formationNone initially; Acid for cyclization
Workflow Visualization: The Temperature Switch

CL_vs_Knorr cluster_CL Conrad-Limpach (Kinetic) cluster_Knorr Knorr (Thermodynamic) Input Aniline + Beta-Ketoester Step1_CL Mix at < 100°C (Trace HCl) Input->Step1_CL Low Temp Step1_Kn Heat at > 140°C (Remove Alcohol) Input->Step1_Kn High Temp Inter_CL Enamine (Schiff Base) Step1_CL->Inter_CL Step2_CL Flash Heat (250°C) (Diphenyl ether) Inter_CL->Step2_CL Prod_CL 4-Hydroxyquinoline Step2_CL->Prod_CL Inter_Kn Amide (Anilide) Step1_Kn->Inter_Kn Step2_Kn Acid Cyclization (H2SO4 / PPA) Inter_Kn->Step2_Kn Prod_Kn 2-Hydroxyquinoline Step2_Kn->Prod_Kn

Caption: Bifurcation of reaction pathways based on thermal conditions, leading to distinct regioisomers.

Self-Validating Protocol: Conrad-Limpach (4-Hydroxyquinoline)[2]
  • Step 1 (Enamine Formation): Mix aniline and ethyl acetoacetate with catalytic HCl at Room Temperature. Stir 24h.

    • Validation: TLC must show disappearance of aniline. Isolate the solid enamine. Do not heat yet.

  • Step 2 (Cyclization): Pre-heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250°C .

    • Critical: Add the enamine slowly to the boiling solvent. The rapid thermal shock is required to overcome the activation energy for cyclization before the compound degrades or rearranges.

  • Workup: Cool and dilute with hexane. The product precipitates.

Module 3: Combes Synthesis Troubleshooting

Issue: Steric vs. Electronic Control

Diagnosis: The Combes synthesis (Aniline + 1,3-diketone) generally favors 2,4-disubstituted quinolines . However, regioselectivity issues arise when the diketone is asymmetrical (


).

Mechanism Insight: The reaction proceeds via a Schiff base (imine) followed by acid-catalyzed cyclization.[2][3][4] The regioselectivity is determined by which carbonyl group the aniline attacks first.

  • Steric Rule: Aniline attacks the less hindered carbonyl.

  • Electronic Rule: Aniline attacks the more electrophilic carbonyl.

Troubleshooting Guide:

  • Problem: Mixture of isomers using asymmetrical diketones.

  • Solution: Control the pH. Stronger acids (Polyphosphoric acid - PPA) tend to favor the formation of the more sterically hindered product by activating the less reactive carbonyl, whereas milder conditions (AcOH) might not effect cyclization at all.

  • Alternative: If Combes fails to yield a single isomer, switch to the Gould-Jacobs reaction (Aniline + Ethoxymethylenemalonate) which provides a highly specific route to 3-substituted-4-hydroxyquinolines.

Frequently Asked Questions (FAQ)

Q1: My Skraup reaction turned into a black tar and yield is <10%. What happened? A: This is "polymerization via overheating." The oxidation of dihydroquinoline is exothermic.

  • Fix: Add the oxidant slowly. Use a moderator like

    
    . Ensure your glycerol is anhydrous; water kills the carbocation intermediate.
    

Q2: Can I use the Conrad-Limpach method to make 2-methylquinoline? A: No. Conrad-Limpach yields 4-hydroxyquinolines (which can be tautomers of 4-quinolones).[2][4] If you want 2-methylquinoline, use the Doebner-von Miller synthesis (Aniline + Crotonaldehyde) or the Combes synthesis (Aniline + Acetylacetone


 2,4-dimethylquinoline).

Q3: How do I confirm I have the 4-hydroxy (Conrad-Limpach) and not the 2-hydroxy (Knorr) isomer? A: Use 1H NMR .

  • 4-Hydroxy: Look for a vinylic proton at position 3. It typically appears as a singlet around

    
     6.0-6.2 ppm (in DMSO-
    
    
    
    ).
  • 2-Hydroxy: The proton at position 3 often appears slightly downfield, but the key is the coupling pattern if other substituents are present. IR spectroscopy also differentiates the Carbonyl stretch (Quinolone form).

Q4: Are there modern alternatives to these harsh acid/heat conditions? A: Yes. Transition metal catalysis (Iridium or Rhodium) allows for C-H activation.

  • Reference Strategy: Use an oxidative cyclization of anilines with alkynes using a Rh(III) catalyst. This operates under milder conditions and regioselectivity is controlled by the directing group on the aniline.

References

  • Manske, R. H. F. (1942).[4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[4]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.

  • He, L., Wang, H., Wang, Y., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks. RSC Advances.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 7-Chloro-4-hydroxy-3-nitroquinoline via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Specificity in Drug Development

In the synthesis of complex heterocyclic molecules, such as substituted quinolines, the unambiguous confirmation of a compound's constitution is a cornerstone of chemical research and drug development. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the introduction of multiple substituents onto the quinoline ring system presents a significant analytical challenge: confirming the precise regiochemistry. An incorrect isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary and most definitive method for confirming the structure of 7-Chloro-4-hydroxy-3-nitroquinoline. We will explore the causal relationships between the molecule's structure and its spectral output, present a self-validating experimental protocol, and compare the insights gained from ¹H NMR with those from alternative analytical techniques.

The Analyte: Unpacking the Structure of this compound

The target molecule possesses a quinoline core with four key substituents that dictate its electronic and, consequently, its spectral properties. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the more stable 4-quinolone form.[3] This keto-enol tautomerism profoundly influences the electronic environment of the nearby protons, a fact that is central to our NMR analysis.

  • The Quinolone Core: The C4-carbonyl group (in the dominant tautomer) and the heterocyclic nitrogen atom significantly influence the chemical shifts of protons on the pyridinone ring.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group at the C3 position, it strongly deshields the adjacent proton at C2.

  • Chloro Group (-Cl): Located at C7 on the carbocyclic ring, its electronegativity and inductive effects will influence the chemical shifts of the aromatic protons H-5, H-6, and H-8.

  • Hydroxy/NH Group (-OH): In the 4-quinolone form, this becomes an N-H proton, which is often exchangeable and may appear as a broad singlet.

Based on these features, we can predict a unique ¹H NMR fingerprint for this specific isomer.

Predictive ¹H NMR Analysis: From First Principles to Spectral Fingerprint

The power of ¹H NMR lies in its ability to provide information on the number of distinct protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[4] For this compound, we anticipate four signals in the aromatic region corresponding to H-2, H-5, H-6, and H-8, along with a signal for the N-H proton.

Causality Behind Chemical Shifts (δ)
  • H-2 (Predicted δ: 8.5 - 8.8 ppm): This proton is flanked by the heterocyclic nitrogen and the strongly electron-withdrawing nitro group at C3. Furthermore, the anisotropic effect of the C4-carbonyl group deshields it significantly, pushing its signal to a very downfield region. This unique electronic environment makes the H-2 signal a key diagnostic marker.

  • H-8 (Predicted δ: 8.1 - 8.3 ppm): This proton is in the peri position relative to the nitrogen atom, subjecting it to deshielding. The presence of the chloro group at the adjacent C7 position will further shift it downfield.

  • H-5 (Predicted δ: 7.8 - 8.0 ppm): This proton is ortho to the C4a-bridgehead carbon and is influenced by the overall aromatic system. It is expected to be the most downfield proton on the carbocyclic ring after H-8.

  • H-6 (Predicted δ: 7.4 - 7.6 ppm): Situated between the chloro-substituted C7 and the protonated C5, its chemical shift will be intermediate among the protons on the benzene ring.

Decoding Connectivity: Multiplicity and Coupling Constants (J)

Spin-spin coupling, the through-bond interaction between neighboring protons, causes signals to split into predictable patterns (multiplicities), providing direct evidence of molecular connectivity.[5][6] The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

  • H-2 (Singlet, s): Having no adjacent proton neighbors within a three-bond range, the signal for H-2 is expected to be an unsplit singlet. This is a crucial piece of evidence confirming the substitution at C3.

  • H-5 (Doublet, d): It is coupled only to H-6. Therefore, its signal will appear as a doublet with a typical ortho-coupling constant (³J ≈ 8.0 - 9.0 Hz).

  • H-8 (Doublet, d): It is coupled only to H-6. However, its coupling will be a meta-like four-bond coupling (⁴J), which is typically smaller (⁴J ≈ 2.0 - 3.0 Hz). A more precise analysis would predict a narrow doublet or a broadened singlet. For clarity in prediction, we assign it as a doublet.

  • H-6 (Doublet of Doublets, dd): This proton is coupled to both H-5 (ortho-coupling, ³J ≈ 8.0 - 9.0 Hz) and H-8 (para-coupling relative to the chloro group, ³J ≈ 2.0 - 3.0 Hz). The signal will thus appear as a doublet of doublets.

The workflow for this analytical process is illustrated below.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_confirm Confirmation Sample_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acq ¹H NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acq Precise Concentration Processing Data Processing (Fourier Transform, Phasing) NMR_Acq->Processing FID Data Analysis Spectral Analysis (δ, J, Multiplicity) Processing->Analysis Processed Spectrum Comparison Compare Experimental vs. Predicted Data Analysis->Comparison Prediction Predicted Spectrum (Based on Structure) Prediction->Comparison Confirmation Structure Confirmed Comparison->Confirmation Match

Figure 1. Workflow for structural confirmation by ¹H NMR.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield a high-resolution spectrum that allows for the validation of the predicted data points.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound for unambiguous structural confirmation.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Volumetric flask and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a small vial.

    • Rationale: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable protons like N-H or O-H, which would be lost in D₂O.[7] TMS is the universally accepted internal standard, with its signal defined as 0.00 ppm.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

    • Rationale: Locking ensures field stability during the experiment. Shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate measurement of coupling constants.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the following suggested parameters:

    • Pulse Program: Standard 1D proton (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16 to 64 (signal-to-noise dependent)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~4 seconds

    • Rationale: A 30-degree pulse angle and a 2-second relaxation delay ensure quantitative integration if needed, without significantly increasing experiment time. A higher number of scans improves the signal-to-noise ratio for small sample quantities.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Carefully phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all signals. Pick and label all peaks, identifying their chemical shift (δ), multiplicity (s, d, dd), and coupling constants (J).

Data Summary and Structural Confirmation

The experimental data should be compared against the predicted values. A strong correlation provides definitive structural proof.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Expected Integration
H-28.5 - 8.8Singlet (s)-1H
H-88.1 - 8.3Doublet (d)³J ≈ 2.0 - 3.01H
H-57.8 - 8.0Doublet (d)³J ≈ 8.0 - 9.01H
H-67.4 - 7.6Doublet of Doublets (dd)³J ≈ 8.0 - 9.0, ³J ≈ 2.0 - 3.01H
N-H> 11.0Broad Singlet (br s)-1H

The diagram below illustrates the key through-bond coupling interactions responsible for the splitting patterns of the carbocyclic ring protons.

Figure 2. Key ³J (ortho) and ⁴J (meta) couplings in the analyte.

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for isomeric confirmation, a comprehensive analysis often employs complementary methods.

TechniqueInformation ProvidedLimitations for Isomer Confirmation
¹³C NMR Spectroscopy Provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, C-Cl).[4]Does not directly reveal proton connectivity. While DEPT experiments can help, it does not show C-H to C-H neighbor relationships.
Mass Spectrometry (MS) Gives the exact molecular weight and fragmentation patterns, confirming the molecular formula (C₉H₅ClN₂O₃).Cannot distinguish between isomers, as they have the same molecular weight and often produce very similar fragmentation patterns.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as C=O (quinolone), N-H, aromatic C-H, and N-O (nitro) stretches.While it confirms functional groups are present, it cannot determine their specific positions on the quinoline ring.
2D NMR (COSY, HSQC) COSY: Explicitly shows which protons are coupled to each other. HSQC: Shows direct one-bond C-H correlations.More time-consuming to acquire but provides the most definitive and redundant confirmation of the structure assigned by 1D ¹H NMR.

As the table illustrates, while other techniques confirm essential pieces of the structural puzzle—the correct mass, the right functional groups, the expected number of carbons—only NMR spectroscopy, and specifically the coupling patterns in the ¹H spectrum, can piece them together to definitively verify the correct isomeric arrangement.

Conclusion

The structural elucidation of polysubstituted aromatic compounds like this compound demands an analytical technique that can precisely map the relationships between atoms. ¹H NMR spectroscopy is uniquely suited for this task. By leveraging the predictable effects of substituents on proton chemical shifts and the unambiguous connectivity data provided by spin-spin coupling, researchers can move beyond simple confirmation of molecular formula to the definitive validation of regiochemistry. The methodology presented here, combining theoretical prediction with a robust experimental protocol, represents a reliable and self-validating system for ensuring the scientific integrity of synthesized compounds in the demanding field of drug discovery.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • ResearchGate. (n.d.). The structures of the substituted quinolines.
  • University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • ResearchGate. (2012). Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation.
  • Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • Chem Help ASAP. (2022). coupling & J-values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

Sources

Mass spectrometry analysis of 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Analysis of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary

This compound (CAS: 55509-05-8) is a critical pharmacophore and intermediate in the synthesis of 4-aminoquinoline antimalarials (e.g., Hydroxychloroquine) and emerging kinase inhibitors. Its analysis is pivotal for monitoring process purity, specifically in detecting incomplete nitration or over-chlorination byproducts.

While HPLC-UV is the industrial standard for bulk purity, it lacks the specificity to distinguish between positional isomers or des-nitro degradants at trace levels. This guide establishes LC-MS/MS (ESI-) as the superior analytical standard, leveraging the acidic nature of the 4-hydroxy/3-nitro moiety for high-sensitivity detection.

Chemical Context & Properties

PropertyDescription
Molecular Formula

Monoisotopic Mass 224.00 Da (

)
Structural Features Quinoline Core: Stable aromatic system.• 3-Nitro (

):
Strong electron-withdrawing group (EWG); facilitates negative ionization.• 4-Hydroxy: Tautomerizes to 4-quinolone; provides acidic proton.• 7-Chloro: Provides distinct 3:1 isotopic signature (

).
Key Challenge Thermal instability of the nitro group makes GC-MS difficult without derivatization.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares analytical techniques for this specific quinoline derivative.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Primary Utility Trace impurity profiling, structural elucidation.Routine QA/QC, bulk purity assay.Volatile impurity screening (limited).
Sensitivity High (pg/mL range).Moderate (µg/mL range).Moderate to Low.[1]
Specificity Excellent. Mass-resolved detection distinguishes co-eluting isobaric compounds.Low. Relies solely on retention time; vulnerable to matrix interference.High, but limited by thermal degradation.
Sample Prep Minimal (Dilute-and-Shoot or SPE).Minimal (Filtration).Complex. Requires derivatization (e.g., silylation) to stabilize the OH/NO2 groups.
Limitations Matrix effects (ion suppression) in complex media.Cannot identify unknown peaks without standards.Thermal decarboxylation or denitrification of the analyte in the injector port.

Deep Dive: Mass Spectrometry Mechanism

Ionization Strategy: Why Negative Mode (ESI-)?

While quinolines are typically basic (favoring ESI+), the presence of the 3-nitro group and 4-hydroxy group fundamentally alters the electronics.

  • Electron Withdrawal: The

    
     group pulls electron density, increasing the acidity of the 4-OH proton.
    
  • Deprotonation: In ESI-, the molecule readily loses a proton (

    
    ), forming a stable anion at m/z 223 .
    
  • Recommendation: Use ESI- for maximum sensitivity. Use ESI+ (

    
    , m/z 225) only if screening for reduced amine byproducts (which lack the EWG nitro group).
    
Fragmentation Pathway (MS/MS)

The fragmentation of this compound follows a predictable "stripping" mechanism:

  • Precursor Selection: m/z 223 (

    
    ) and m/z 225 (
    
    
    
    ).
  • Primary Loss: Loss of the Nitro group (

    
    , 46 Da) or Nitro radical (
    
    
    
    ).
    • Transition:

      
       (Loss of 
      
      
      
      ).
  • Secondary Loss: Ring contraction or loss of Carbon Monoxide (CO, 28 Da) from the phenol/quinolone moiety.

    • Transition:

      
      .
      
  • Diagnostic Marker: The Chlorine isotope pattern must be preserved in fragments containing the aromatic ring.

Visualization of Fragmentation Logic

G Parent Parent Ion [M-H]- m/z 223 (100%) / 225 (33%) Frag1 Intermediate [M-H-NO2]- m/z 177 Parent->Frag1 Loss of NO2 (46 Da) (Primary Transition) Radical Radical Pathway [M-NO•]- m/z 193 Parent->Radical Loss of NO (30 Da) Frag2 Core Fragment [M-H-NO2-CO]- m/z 149 Frag1->Frag2 Loss of CO (28 Da) (Ring Contraction)

Figure 1: Proposed ESI(-) Fragmentation Pathway for this compound.

Experimental Protocol

Reagents & Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10mM) adjusted to pH 3.5 with Formic Acid.

    • Reasoning: Ammonium formate improves ionization reproducibility; acidic pH suppresses the ionization of silanol groups on the column (reducing tailing) while still allowing negative ionization of the nitro-quinoline due to its high acidity.

Sample Extraction (e.g., from Synthetic Matrix)
  • Dissolution: Dissolve 10 mg sample in 10 mL DMSO (Stock A).

  • Working Solution: Dilute Stock A 1:1000 into 50:50 ACN:Water.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind the nitro compound).

LC-MS/MS Instrument Parameters
ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.8 µm)Standard Reverse Phase for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source/buffer.
Mobile Phase B AcetonitrileStrong eluent.
Gradient 5% B to 95% B over 5 minRapid elution of hydrophobic chloro-quinoline.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CEnsure complete vaporization of high-boiling quinoline.
Polarity Negative (ESI-) Targets the acidic nitro/hydroxy core.
MRM Transitions (Quantification Table)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
223.0 177.0 25Quantifier (Loss of

)
223.0149.040Qualifier (Loss of

+ CO)
225.0179.025Isotope Confirmation (

)

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection S1 Crude Sample S2 Dilution (DMSO/ACN) S1->S2 S3 0.22µm PTFE Filter S2->S3 LC1 C18 Column (Gradient Elution) S3->LC1 MS1 ESI Source (-) (Ionization) LC1->MS1 MS2 Q1: Select m/z 223 MS1->MS2 MS3 Q2: Collision (N2) MS2->MS3 MS4 Q3: Detect m/z 177 MS3->MS4

Figure 2: End-to-End Analytical Workflow for Impurity Profiling.

References

  • Impurity Profiling in Antimalarials

    • Title: Synthesis and antimalarial activity of new chloroquine analogues.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Fragmentation of Nitroaromatics

    • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds using electrospray ionis
    • Source: PubMed.
    • URL:[Link]

  • LC-MS vs HPLC Comparison

    • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characteriz
    • Source: PubMed.
    • URL:[Link]

  • Quinoline Fragmentation Patterns

    • Title: Study on the Mass Spectrometry Cleavage P
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Comparison of synthetic routes to 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 7-Chloro-4-hydroxy-3-nitroquinoline (also known as 7-chloro-3-nitroquinolin-4-ol). It is designed for researchers requiring high-purity intermediates for kinase inhibitors or antimalarial scaffolds.

Executive Summary

The synthesis of this compound is primarily achieved through two distinct strategies:

  • Electrophilic Nitration (Route A): Direct nitration of the pre-formed 7-chloro-4-hydroxyquinoline scaffold. This is the industry-standard approach due to the ubiquity of the starting material (a Chloroquine precursor).

  • De Novo Cyclization (Route B): Condensation of 4-chloroanthranilic acid with nitro-acetaldehyde equivalents (e.g., methazonic acid). This route offers unambiguous regiocontrol but suffers from unstable reagents and lower atom economy.

Recommendation: Route A is superior for scalability and yield, provided that temperature control is maintained to ensure regioselectivity at the C3 position.

Part 1: Route A – Direct Electrophilic Nitration

Mechanism: Electrophilic Aromatic Substitution (SEAr) Precursor: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)

Expert Insight: The Regioselectivity Paradox

In standard quinolines, the pyridine ring is deactivated, often directing nitration to the benzene ring (positions 5 or 8). However, the 4-hydroxy group (existing as the 4-quinolone tautomer) activates the heterocyclic ring. The vinylogous amide character creates high electron density at the 3-position , overriding the deactivating effect of the 7-chloro substituent.

  • Critical Control Point: The reaction must be performed in a solvent that allows high temperatures (above 100°C) to overcome the activation energy, yet mitigates oxidative degradation. Propionic acid is preferred over acetic acid due to its higher boiling point (141°C vs 118°C).

Experimental Protocol (Self-Validating)
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Charge 7-Chloro-4-hydroxyquinoline (1.0 eq, 0.18 mol) into propionic acid (5-7 volumes). Heat to 125°C .[1]

    • Note: The starting material may not fully dissolve until heated. Ensure a homogenous suspension before acid addition.

  • Nitration: Add 70% Nitric Acid (2.0 eq) dropwise over 20 minutes.

    • Observation: Evolution of NO2 (brown fumes) will occur. The solution typically turns from off-white to deep yellow/orange.

  • Digestion: Stir at 125°C for 30 minutes. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. The product often crystallizes directly. Dilute with ethanol (2 volumes) to maximize precipitation. Filter the solid.[1][2]

  • Purification: Wash the cake sequentially with ethanol, water (to remove acid traces), and cold ethanol. Dry under vacuum at 60°C.

Typical Yield: 80–88% Purity: >95% (HPLC)

Part 2: Route B – De Novo Cyclization (Anthranilate Method)

Mechanism: Condensation / Cyclodehydration Precursor: 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid)

Expert Insight: Structural Certainty

This route constructs the pyridine ring around the nitro group, leaving no doubt regarding the position of the substituent. It is historically significant for confirming the structure of the nitration product from Route A. However, it relies on methazonic acid (nitroacetaldehyde oxime), which is unstable and must be prepared in situ or stored carefully.

Experimental Protocol
  • Reagent Prep: Prepare methazonic acid by treating nitromethane with 50% KOH, followed by careful acidification at <0°C.

  • Condensation: Dissolve 2-amino-4-chlorobenzoic acid in dilute HCl. Add the methazonic acid solution.

  • Cyclization: Add acetic anhydride or heat in acidic media to induce ring closure and decarboxylation.

  • Isolation: The product precipitates upon cooling/neutralization.[1]

Typical Yield: 40–60% (variable based on methazonic acid quality).

Part 3: Comparative Analysis & Visualization

Comparison Table
FeatureRoute A (Direct Nitration)Route B (Cyclization)
Scalability High (Kg scale feasible)Low (Unstable intermediates)
Yield 80–88% 40–60%
Atom Economy HighLow (Loss of H2O, CO2)
Safety Profile Moderate (Hot acid/NOx fumes)Low (Exothermic nitro-aldol prep)
Regiocontrol Kinetic (Requires temp control)Absolute (Structural design)
Cost Low (Commodity precursor)High (Specialty precursor)
Pathway Visualization (Graphviz)

SynthesisComparison cluster_0 Route A: Direct Nitration (Preferred) cluster_1 Route B: De Novo Cyclization StartA 7-Chloro-4-hydroxyquinoline (CAS 86-99-7) InterA Sigma Complex (C3 Attack) StartA->InterA HNO3, Propionic Acid 125°C Product 7-Chloro-4-hydroxy- 3-nitroquinoline (CAS 5350-50-5) InterA->Product -H+ StartB1 4-Chloroanthranilic Acid InterB Acyclic Condensate StartB1->InterB StartB2 Methazonic Acid (Nitroacetaldehyde oxime) StartB2->InterB Condensation InterB->Product Cyclization -H2O, -CO2

Figure 1: Comparative reaction pathways. Route A utilizes the activated 3-position of the quinolone core, while Route B constructs the ring from functionalized aniline precursors.

Part 4: References

  • Bachman, G. B., et al. (1947).[3] "Quinolines. IV. Synthesis of some 3-nitro- and 3-amino-4-dialkylaminoalkylaminoquinoline derivatives." Journal of the American Chemical Society, 69(2), 365-371. (Primary source for Route B and structural confirmation). Link

  • Surrey, A. R., & Cutler, R. A. (1946).[3] "The Preparation of 3-Halo-4-dialkylaminoalkylaminoquinoline Derivatives." Journal of the American Chemical Society, 68(12), 2570–2574. (Validates nitration conditions for 4-hydroxyquinolines). Link

  • Schofield, K., & Swain, T. (1949). "Nitration of some quinoline derivatives." Journal of the Chemical Society, 1367-1371. (Mechanistic study on regioselectivity). Link

  • PubChem Compound Summary. "this compound (CID 21118724)." (Physical properties and safety data). Link

Sources

Cytotoxicity of 7-Chloro-4-hydroxy-3-nitroquinoline versus doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Cytotoxicity Profiling of 7-Chloro-4-hydroxy-3-nitroquinoline vs. Doxorubicin

Executive Technical Synthesis

This guide provides a critical comparison between Doxorubicin (DOX) , the clinical gold-standard anthracycline, and This compound (7-CH-3-NQ) , a synthetic quinoline derivative (CAS: 5350-50-5).

While Doxorubicin remains the benchmark for potency (


 in the nanomolar range), 7-CH-3-NQ represents a distinct class of nitro-substituted quinolines . These compounds are primarily utilized as pharmacophores in structure-activity relationship (SAR) studies or as intermediates for hypoxia-activated prodrugs. The critical divergence lies in their mechanism: DOX acts as a Topoisomerase II poison, whereas 7-CH-3-NQ derivatives typically induce cytotoxicity through nitro-reduction mediated ROS generation  and DNA alkylation, often showing enhanced activity in hypoxic tumor microenvironments.

Key Verdict:

  • Doxorubicin: Superior potency (

    
    ), broad-spectrum, but limited by cardiotoxicity.
    
  • 7-CH-3-NQ: Moderate potency (

    
     range), valuable as a scaffold for designing hypoxia-selective agents or specific kinase inhibitors, but often exhibits lower solubility and distinct mutagenic risks associated with the nitro group.
    

Physicochemical & Pharmacological Profile

Understanding the structural properties is prerequisite to experimental design.[1] The nitro group at position 3 of the quinoline ring in 7-CH-3-NQ is the primary driver of its redox activity.

FeatureDoxorubicin (DOX) This compound
CAS Number 23214-92-85350-50-5
Molecular Weight 543.52 g/mol 224.60 g/mol
Core Structure Anthracycline glycoside (Tetracyclic)Nitro-substituted Quinoline (Bicyclic)
Solubility Water-soluble (salt form), DMSOLow water solubility; requires DMSO/DMF
Primary Target Topoisomerase II / DNA IntercalationRedox cycling (ROS) / DNA Alkylation
Fluorescence Strong intrinsic fluorescence (Ex/Em: 480/590 nm)Weak/Non-fluorescent (Requires derivatization)
Stability Light-sensitive; prone to hydrolysisStable solid; sensitive to reduction in solution

Application Note: When designing co-treatment assays, DOX's intrinsic fluorescence can interfere with certain viability dyes (e.g., Resazurin). 7-CH-3-NQ does not present this optical interference.

Mechanistic Divergence: Pathway Analysis

The cytotoxicity of these two agents stems from fundamentally different signaling cascades.

  • Doxorubicin Pathway: DOX intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex, leading to double-strand breaks (DSBs). This triggers the p53-mediated apoptotic pathway.

  • 7-CH-3-NQ Pathway: The 3-nitro group renders the molecule susceptible to enzymatic reduction (e.g., by nitroreductases). This process generates reactive nitro-radical anions, leading to oxidative stress (ROS) and direct DNA damage, distinct from Topo II inhibition.

Visualization: Cytotoxic Signaling Cascades

Cytotoxicity_Pathways DOX Doxorubicin (DOX) TopoII Topoisomerase II Inhibition DOX->TopoII Intercal DNA Intercalation DOX->Intercal NQ 7-CH-3-NQ Reductase Nitroreductase (Enzymatic Reduction) NQ->Reductase Metabolic Activation DSB Double Strand Breaks (DSBs) TopoII->DSB Intercal->DSB p53 p53 Activation DSB->p53 Radical Nitro-Radical Anion Reductase->Radical ROS ROS Surge (Oxidative Stress) Radical->ROS ROS->DSB Indirect Damage Apoptosis Apoptosis (Cell Death) ROS->Apoptosis p53->Apoptosis

Figure 1: Mechanistic divergence between Doxorubicin (Topo II poison) and 7-CH-3-NQ (Redox cycling/ROS generation).

Experimental Validation: Cytotoxicity Protocols

To objectively compare these agents, a standardized MTT or SRB assay is required. The following protocol ensures data integrity by accounting for the solubility differences of 7-CH-3-NQ.

Protocol: Comparative Determination

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver).

  • Reagents: MTT Reagent (5 mg/mL), DMSO (Grade >99.9%).

  • Controls: Untreated cells (Negative), 10% DMSO (Positive Death Control).

Workflow Steps:

  • Stock Preparation (Critical):

    • DOX: Dissolve in sterile water or saline to 10 mM. Store at -20°C.

    • 7-CH-3-NQ: Dissolve in 100% DMSO to 10 mM. Sonicate if necessary to ensure complete solubilization. Note: The nitro group can be unstable; prepare fresh if possible.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Perform a serial dilution (1:3) for both drugs.[2]

    • DOX Range: 0.001

      
       to 10 
      
      
      
      .
    • 7-CH-3-NQ Range: 0.1

      
       to 100 
      
      
      
      (Expect lower potency).
    • Normalization: Ensure final DMSO concentration is <0.5% in all wells, including DOX wells, to normalize solvent effects.

  • Incubation: 48 hours or 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT, incubate 4h, solubilize formazan with DMSO, read Absorbance at 570 nm.

Representative Data Comparison

The following data summarizes typical


 ranges found in literature for DOX versus nitro-quinoline derivatives.
Cell LineDoxorubicin

Nitro-Quinoline Class

Interpretation
MCF-7 (Breast)


DOX is ~50x more potent in standard conditions.
HeLa (Cervical)


7-CH-3-NQ requires higher doses for efficacy.
Resistant Lines


Nitroquinolines may retain activity in MDR cells where DOX fails due to efflux pumps.

Data Source: Doxorubicin values are standard textbook references. Nitro-quinoline values are extrapolated from SAR studies of 3-nitroquinoline derivatives [1, 2].

Safety & Selectivity Profile

Doxorubicin (The "Red Devil"): [2]

  • Major Risk: Cumulative cardiotoxicity (irreversible heart failure).

  • Mechanism: Mitochondrial iron accumulation and ROS production in cardiomyocytes.

This compound:

  • Major Risk: Mutagenicity and Hepatotoxicity.

  • Mechanism: Nitro-reduction intermediates (hydroxylamines) can form DNA adducts, potentially causing secondary mutations. Quinoline rings are often metabolized by CYP450 enzymes in the liver, leading to reactive metabolites.

  • Handling: Must be treated as a potential carcinogen.

Experimental Workflow Diagram

This workflow illustrates the decision tree for validating 7-CH-3-NQ activity using DOX as a positive control.

Experimental_Workflow Start Compound Preparation Solubility Solubility Check (DMSO vs Water) Start->Solubility Screen Primary Screen (10 µM Fixed Dose) Solubility->Screen DOX (Control) 7-CH-3-NQ (Test) Decision Viability < 50%? Screen->Decision DoseResp Dose-Response (IC50 Determination) Decision->DoseResp Yes Discard Inactive Candidate Decision->Discard No Mechanism Mechanistic Assay (ROS/Caspase) DoseResp->Mechanism Validate Mode of Action

Figure 2: Step-by-step validation workflow for testing novel quinoline cytotoxicity.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Musso, et al. Synthesis and Biological Evaluation of 7-Chloroquinoline Derivatives. MDPI Molecules. Link (Contextual reference for chloroquinoline cytotoxicity).

  • Tomankova, K., et al. In vitro cytotoxicity analysis of doxorubicin-loaded nanoassemblies. Dove Medical Press. Link

  • ChemicalBook. this compound MSDS and Properties.Link

  • Desai, N.S., et al. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives.[3] Asian Journal of Chemistry. Link

Sources

A Comparative Guide to the Synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline: A Novel One-Pot Microwave-Assisted Approach vs. Traditional Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloro-4-hydroxy-3-nitroquinoline

This compound is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown a broad spectrum of biological activities, making the efficient and safe synthesis of this molecule a significant area of interest for drug discovery and development. This guide provides an in-depth comparison of a traditional synthesis route, the Gould-Jacobs reaction followed by nitration, with a novel, streamlined one-pot microwave-assisted approach. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their performance based on yield, purity, safety, and scalability.

The Classical Approach: A Two-Step Synthesis via Gould-Jacobs Reaction and Subsequent Nitration

The traditional synthesis of this compound is a two-step process. The first step involves the synthesis of the 7-chloro-4-hydroxyquinoline precursor via the Gould-Jacobs reaction. This is followed by a separate nitration step to introduce the nitro group at the C-3 position.

Step 1: Gould-Jacobs Reaction for 7-Chloro-4-hydroxyquinoline

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester.[1][2] The reaction proceeds through a condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the desired 7-chloro-4-hydroxyquinoline.

Step 2: Electrophilic Nitration

The second step involves the electrophilic nitration of the pre-formed 7-chloro-4-hydroxyquinoline. This is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) in situ. The electron-rich 4-hydroxyquinoline ring then undergoes electrophilic aromatic substitution, with the nitro group being directed to the C-3 position.

A Novel Contender: One-Pot Microwave-Assisted Synthesis

In the quest for more efficient, safer, and environmentally friendly synthetic methods, microwave-assisted organic synthesis has emerged as a powerful tool.[3][4][5] We propose a novel one-pot microwave-assisted method for the synthesis of this compound that combines the condensation, cyclization, and nitration steps into a single, continuous process. This approach aims to significantly reduce reaction times, improve yields, and minimize the handling of hazardous intermediates.

The proposed one-pot synthesis would involve the reaction of 3-chloroaniline and diethyl ethoxymethylenemalonate in a suitable high-boiling solvent under microwave irradiation to facilitate the initial condensation and subsequent cyclization. Following this, a nitrating agent would be introduced directly into the reaction mixture to achieve the final nitration step, all within a closed-vessel microwave reactor.

Head-to-Head Comparison: Performance Metrics

ParameterTraditional Gould-Jacobs & NitrationNovel One-Pot Microwave-Assisted Synthesis (Projected)
Reaction Time 10-12 hours30-60 minutes
Overall Yield 60-70%75-85%
Purity Good to excellent after multiple purificationsPotentially higher due to fewer side reactions
Safety High temperature cyclization poses risks of thermal runaway.[6] Handling of isolated intermediates. Use of large volumes of strong acids.[7][8]Closed-vessel system enhances safety. Reduced handling of intermediates. Potentially smaller volumes of reagents.
Environmental Impact Use of high-boiling point solvents, multiple workup steps, and energy-intensive heating.Reduced solvent usage and energy consumption. Fewer workup and purification steps.
Scalability Established for large-scale production, but with inherent safety concerns.Potentially scalable with appropriate microwave reactor technology, offering better process control.

Experimental Protocols

Classical Two-Step Synthesis

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, a mixture of 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 2 hours.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent such as Dowtherm A and heated to 240-250 °C for 1-2 hours.

  • Hydrolysis: The reaction mixture is cooled, and the crude product is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%).

  • Decarboxylation & Purification: The hydrolyzed product is then acidified to precipitate the carboxylic acid intermediate, which is subsequently decarboxylated by heating. The final product, 7-chloro-4-hydroxyquinoline, is purified by recrystallization.

Step 2: Nitration of 7-Chloro-4-hydroxyquinoline

  • Nitrating Mixture Preparation: A mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2-3 eq.) is prepared by slowly adding the nitric acid to the sulfuric acid in an ice bath.

  • Nitration: 7-chloro-4-hydroxyquinoline (1 eq.) is dissolved in concentrated sulfuric acid and cooled in an ice bath. The pre-cooled nitrating mixture is added dropwise while maintaining the temperature below 10 °C.[9]

  • Workup and Purification: The reaction mixture is stirred for 1-2 hours and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Novel One-Pot Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vessel, 3-chloroaniline (1 eq.), diethyl ethoxymethylenemalonate (1.1 eq.), and a high-boiling polar solvent (e.g., N,N-dimethylformamide) are combined.

  • Microwave Irradiation (Cyclization): The vessel is sealed and subjected to microwave irradiation at 180-200 °C for 15-20 minutes to effect condensation and cyclization.

  • In-situ Nitration: After cooling the vessel, a pre-mixed nitrating agent (e.g., a solution of nitric acid in acetic anhydride or another suitable nitrating system) is carefully injected into the reaction mixture.

  • Microwave Irradiation (Nitration): The vessel is resealed and irradiated at a lower temperature (e.g., 80-100 °C) for an additional 10-15 minutes.

  • Workup and Purification: The reaction mixture is cooled, poured onto ice water, and the precipitate is collected by filtration. The crude product is then purified by column chromatography or recrystallization.

Reaction Pathways and Workflows

Classical vs Novel Synthesis cluster_0 Classical Two-Step Synthesis cluster_1 Novel One-Pot Microwave Synthesis A 3-Chloroaniline + Diethyl ethoxymethylenemalonate B Condensation (100-110°C, 2h) A->B C Intermediate B->C D Thermal Cyclization (240-250°C, 1-2h) C->D E 7-Chloro-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 7-Chloro-4-hydroxyquinoline F->G H Nitration (HNO3/H2SO4, 0-10°C, 1-2h) G->H I This compound H->I J 3-Chloroaniline + Diethyl ethoxymethylenemalonate K Microwave Irradiation (180-200°C, 15-20 min) J->K L In-situ Nitration (Nitrating Agent Addition) K->L M Microwave Irradiation (80-100°C, 10-15 min) L->M N This compound M->N

Caption: Comparison of the classical two-step synthesis and the novel one-pot microwave-assisted synthesis workflows.

Experimental Data (Predicted for Novel Method)

CompoundMethod1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)IR (KBr) ν (cm⁻¹)MS (ESI+) m/z
This compound Classical12.1 (s, 1H, OH), 8.8 (s, 1H, H-2), 8.2 (d, 1H, H-5), 8.0 (d, 1H, H-8), 7.6 (dd, 1H, H-6)175.8 (C-4), 148.2 (C-2), 141.5 (C-8a), 135.2 (C-7), 128.9 (C-5), 127.1 (C-4a), 125.4 (C-6), 120.3 (C-3), 118.7 (C-8)3400 (O-H), 1640 (C=O), 1540, 1350 (NO₂), 820 (C-Cl)225.0 [M+H]⁺
This compound Novel (Predicted)12.1 (s, 1H, OH), 8.8 (s, 1H, H-2), 8.2 (d, 1H, H-5), 8.0 (d, 1H, H-8), 7.6 (dd, 1H, H-6)175.8 (C-4), 148.2 (C-2), 141.5 (C-8a), 135.2 (C-7), 128.9 (C-5), 127.1 (C-4a), 125.4 (C-6), 120.3 (C-3), 118.7 (C-8)3400 (O-H), 1640 (C=O), 1540, 1350 (NO₂), 820 (C-Cl)225.0 [M+H]⁺

Note: The spectroscopic data for the product of the novel method is predicted to be identical to the classically synthesized compound, assuming the same final product is formed.

Safety and Hazard Analysis

Classical Method:

  • High Temperatures: The thermal cyclization step requires very high temperatures, which can lead to thermal runaway reactions if not carefully controlled.[6]

  • Corrosive Reagents: The use of large quantities of concentrated sulfuric and nitric acids poses significant corrosion and burn hazards.[7][8]

  • Exothermic Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Novel Microwave-Assisted Method:

  • Pressure Build-up: The use of a sealed vessel in microwave synthesis can lead to a rapid increase in pressure. Proper pressure monitoring and control are essential.

  • Handling of Reagents: While potentially using smaller quantities, the handling of corrosive acids and other reagents still requires appropriate personal protective equipment (PPE).

  • Microwave Safety: Standard safety protocols for operating microwave reactors must be strictly followed.

Safety_Considerations cluster_classical Classical Method Hazards cluster_novel Novel Method Hazards A High Temperature Cyclization B Thermal Runaway A->B C Large Volume of Corrosive Acids D Chemical Burns C->D E Exothermic Nitration F Runaway Reaction E->F G Sealed Vessel Microwave Reaction H Pressure Buildup G->H I Handling of Reagents J Chemical Exposure I->J K Microwave Reactor Operation L Microwave Leakage K->L

Caption: Key safety hazards associated with the classical and novel synthesis methods.

Conclusion and Future Outlook

The traditional Gould-Jacobs reaction followed by nitration provides a reliable, albeit lengthy and hazardous, route to this compound. The proposed novel one-pot microwave-assisted synthesis presents a compelling alternative with the potential for significantly reduced reaction times, improved yields, and enhanced safety through a more controlled and contained process.

While the experimental validation of the proposed one-pot method is necessary, the principles of microwave-assisted organic synthesis strongly suggest its feasibility and advantages.[3][4][5] Further research should focus on optimizing the reaction conditions for the microwave-assisted protocol, including solvent choice, temperature, and reaction time, to maximize yield and purity. The successful development of this one-pot method would represent a significant advancement in the efficient and sustainable production of this important medicinal chemistry building block.

References

  • Microwave Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Bergman Cyclization in Polymer Chemistry and Material Science. ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Concentrated Nitric with 2% Sulfuric Acid. Columbus Chemical. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Syntheses. Available at: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. ACS Publications. Available at: [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI. Available at: [Link]

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Benchmarking the Purity of Synthesized 7-Chloro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical benchmark for evaluating the purity of synthesized 7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 5350-50-5). This document is designed for medicinal chemists and process engineers requiring high-fidelity characterization standards.[1]

Executive Summary

This compound is a critical intermediate in the synthesis of 4-aminoquinoline antimalarials and kinase inhibitors. Its synthesis—typically via the nitration of 7-chloro-4-hydroxyquinoline—presents specific purification challenges, most notably the separation of the starting material and the control of regioisomeric byproducts (6-nitro or 8-nitro derivatives).

This guide establishes a Self-Validating Analytical Protocol (SVAP) to benchmark your synthesized product against commercial standards and known impurity profiles.

Synthesis Context & Impurity Logic

To accurately benchmark purity, one must understand the genesis of impurities.[1] The standard synthesis involves the electrophilic nitration of 7-chloro-4-hydroxyquinoline (often existing as the 4-quinolone tautomer).

Mechanistic Causality of Impurities
  • Target (3-Nitro): The 3-position is activated for electrophilic attack in the 4-quinolone tautomer due to the electron-donating effect of the enamine-like system.

  • Impurity A (Starting Material): Incomplete nitration due to insufficient acid strength or temperature control.[1]

  • Impurity B (Regioisomers - 6/8-Nitro): Under strongly acidic conditions, the pyridine ring is protonated, deactivating the 3-position. If the reaction temperature rises uncontrolled, nitration may shift to the benzene ring, directed by the chloride (ortho/para director), yielding 6-nitro or 8-nitro isomers.

Visualization: Synthesis & Impurity Pathways

SynthesisPathways SM Starting Material 7-Chloro-4-hydroxyquinoline Nitration Nitration (HNO3/H2SO4, 0-5°C) SM->Nitration Target TARGET 3-Nitro Isomer Nitration->Target Major Pathway (Kinetic Control) ImpurityA Impurity A Unreacted SM Nitration->ImpurityA Incomplete Rxn ImpurityB Impurity B 6/8-Nitro Isomers Nitration->ImpurityB High Temp / Acid Control Failure

Figure 1: Reaction pathways showing the origin of critical impurities during nitration.

Benchmarking Criteria: Product vs. Alternatives

The following table benchmarks the synthesized target against its most common "alternative" states: the Crude Reaction Mixture and the Unreacted Starting Material.

FeatureTarget: 3-Nitro Derivative Impurity: Starting Material Impurity: Regioisomers (6/8-Nitro)
Molecular Weight 224.60 g/mol 179.60 g/mol 224.60 g/mol
Appearance Pale Yellow to Off-White SolidWhite to Off-White SolidYellow/Orange Solid
Melting Point >250°C (often dec.)~280°C (dec.)[2]Varies (often lower than target)
HPLC Retention (RT) Medium (More polar than SM)Late (Less polar)Close to Target (Requires gradient)
1H NMR Diagnostic H-2 Singlet (~8.9-9.2 ppm) H-2 Doublet (~7.8-8.0 ppm)H-2 Doublet (Shifted)
Solubility DMSO, DMF, hot AcOHDMSO, DMFSimilar to Target

Experimental Validation Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the 3-nitro target from the starting material and regioisomers.[1] Why this method? A simple isocratic method may fail to separate the regioisomers.[1] A gradient method with acidic modification is required to suppress the ionization of the quinolone hydroxyl/oxo group, sharpening the peaks.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 330 nm (nitro-conjugation).[1]

Gradient Program:

  • 0-2 min: 5% B (Equilibration).

  • 2-15 min: 5% -> 60% B (Elution of polar nitro species).

  • 15-20 min: 60% -> 95% B (Wash lipophilic impurities).[1]

  • 20-25 min: 95% B.

Acceptance Criteria:

  • Purity: >98.0% (Area under curve).[1][4]

  • Resolution (Rs): >1.5 between Target and Starting Material.

Protocol B: Nuclear Magnetic Resonance (1H NMR)

Objective: Structural confirmation and detection of isomeric impurities.[1] Solvent: DMSO-d6 (CDCl3 solubility is often poor).[1]

Diagnostic Signals (Target: 7-Chloro-3-nitroquinolin-4(1H)-one):

  • H-2 (Singlet, ~8.9 - 9.2 ppm): This is the most critical benchmark signal.[1] In the starting material, H-2 appears as a doublet (coupled to NH) further upfield (~7.9 ppm).[1] The shift to ~9.0 ppm and loss of coupling (or appearance as a sharp singlet due to the electron-withdrawing 3-NO2) confirms the substitution at position 3.[1]

  • H-5 (Doublet, J~9Hz, ~8.1-8.3 ppm): Deshielded by the peri-effect of the carbonyl.[1]

  • H-8 (Doublet, J~2Hz, ~7.6-7.8 ppm): Meta-coupling to H-6.

Self-Validating Check: If you observe a doublet around 7.9 ppm or complex multiplets in the 8.5-9.0 ppm region integrating to <5%, your sample contains unreacted starting material or regioisomers.[1]

Protocol C: Thermal Analysis (Melting Point)

Objective: Rapid purity assessment.

  • Method: Capillary melting point apparatus, ramp rate 2°C/min.

  • Benchmark: The compound is a high-melting solid.[1] While literature values vary due to decomposition, a sharp melting point (range < 2°C) indicates high purity.[1] A broad range (> 5°C) or early softening suggests contamination with the lower-melting regioisomers or starting material.[1]

Analytical Decision Tree

Use this workflow to make "Release" or "Reprocess" decisions.

DecisionTree Sample Synthesized Sample HPLC Run HPLC (Protocol A) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR Run 1H NMR (Protocol B) PurityCheck->NMR Yes Reprocess REPROCESS (Recrystallize from AcOH/DMF) PurityCheck->Reprocess No StructCheck H-2 Singlet Present? No SM Doublet? NMR->StructCheck Release RELEASE BATCH StructCheck->Release Yes StructCheck->Reprocess No

Figure 2: Analytical workflow for batch release.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Sielc Technologies. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column. (Method adapted for starting material separation).[1] [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Chloro-4-hydroxy-3-nitroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.